4-Ethynyl-1-methyl-1h-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-3-9-5-4-6-11-10(9)7-8-12(11)2/h1,4-8H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZZOZSXJRWAOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Biological Activity of Substituted 1-Methyl-1H-Indoles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1-methyl-1H-indole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. The methylation at the N1 position significantly alters the electronic and steric properties of the indole ring, often enhancing metabolic stability and modulating receptor binding affinity compared to its N-H counterparts. This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted 1-methyl-1H-indoles, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and standard protocols for evaluating the biological efficacy of these promising compounds.
The 1-Methyl-1H-Indole Scaffold: A Foundation for Drug Discovery
Chemical Properties and Significance
The indole nucleus, an aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a cornerstone in drug design due to its ability to mimic peptide structures and participate in various biological interactions.[1] Methylation at the N1 position blocks the hydrogen bond donor capability of the indole nitrogen, a seemingly simple modification that has profound implications. This substitution can prevent unwanted metabolic N-dealkylation and often improves the compound's pharmacokinetic profile. Furthermore, the methyl group can introduce subtle steric effects that fine-tune the molecule's fit within a biological target, such as an enzyme's active site.[2] The indole scaffold's unique chemical properties and bioavailability make it a highly sought-after nucleus in the development of novel therapeutics.[3][4]
Rationale for N1-Methylation in Medicinal Chemistry
The decision to methylate the indole nitrogen is a strategic choice in drug design, driven by several key objectives:
-
Enhanced Metabolic Stability: The N-H bond in unsubstituted indoles is susceptible to enzymatic oxidation and conjugation, leading to rapid metabolism and clearance. Replacing the hydrogen with a methyl group effectively blocks these metabolic pathways.
-
Modulation of Receptor Affinity: The absence of the N-H hydrogen bond donor and the introduction of a lipophilic methyl group can alter the binding mode and affinity of the molecule for its target receptor.[2] In some cases, this leads to increased potency and selectivity.
-
Improved Physicochemical Properties: N-methylation can influence solubility and lipophilicity (LogP), which are critical parameters for oral bioavailability and cell membrane permeability.
Synthesis of Substituted 1-Methyl-1H-Indoles
The synthesis of these target compounds typically involves two primary approaches: direct methylation of a pre-formed substituted indole or incorporation of the N-methyl group during the indole ring's formation.
General Synthetic Pathway: Post-Cyclization N-Methylation
A common and versatile method involves the initial synthesis of the desired substituted indole, followed by N-methylation. This approach allows for greater diversity in the substitution patterns on the indole core.
Workflow Rationale:
-
Starting Material Selection: Choose a substituted indole with the desired functional groups at positions C2, C3, C5, etc.
-
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the indole nitrogen, creating a highly nucleophilic indole anion. This step is critical for ensuring the subsequent alkylation occurs at the nitrogen.
-
Alkylation: An electrophilic methylating agent, typically methyl iodide (CH₃I), is introduced.[5] The indole anion attacks the methyl group in an S_N2 reaction to form the N-methylated product.
-
Purification: Standard chromatographic techniques are employed to isolate the pure 1-methyl-1H-indole derivative.
Caption: General workflow for N-methylation of a substituted indole.
Spectrum of Biological Activities
Substituted 1-methyl-1H-indoles exhibit a remarkable range of biological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most extensively studied.[6][7][8]
Anticancer Activity
The indole scaffold is a key component in numerous anticancer agents.[4] Their mechanisms of action are diverse, often involving the disruption of critical cellular processes in cancer cells.[9][10]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism through which many indole derivatives exert their anticancer effects is by interfering with microtubule dynamics.[3] Microtubules are essential for forming the mitotic spindle during cell division.[3]
-
Causality: Substituted 1-methyl-1H-indoles can bind to the colchicine-binding site on β-tubulin.[3] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation leads to the dissolution of mitotic spindles, causing the cell cycle to arrest, typically in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[3][10]
Caption: Pathway of tubulin polymerization inhibition by indole derivatives.
Mechanism of Action: Kinase Inhibition
Many indole derivatives function as kinase inhibitors, targeting enzymes like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor angiogenesis (the formation of new blood vessels that supply tumors).[11][12]
-
Causality: By competitively binding to the ATP-binding site of the kinase domain, these indole compounds block the phosphorylation cascade that signals for cell proliferation and angiogenesis.[11] This starves the tumor of essential nutrients and oxygen, inhibiting its growth and metastasis. Several FDA-approved indole-based drugs, such as Sunitinib, function through this mechanism.[3][11]
Table 1: Representative Anticancer 1-Methyl-1H-Indole Derivatives
| Compound Class | Target Cancer Cell Line | Activity (IC₅₀) | Reference |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide | HeLa (Cervical Cancer) | 0.52 µM | [13] |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide | MCF-7 (Breast Cancer) | 0.34 µM | [13] |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide | HT-29 (Colon Cancer) | 0.86 µM | [13] |
| Indole-hydrazone derivatives | MCF-7 (Breast Cancer) | 68% inhibition at 100µg/ml | [14] |
Antimicrobial Activity
Indole derivatives are a significant class of compounds investigated for their antibacterial and antifungal properties.[6][15][16] They can combat a wide range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[16]
Mechanism of Action: Efflux Pump Inhibition
One of the key mechanisms of bacterial drug resistance is the active efflux of antibiotics from the cell via membrane proteins known as efflux pumps (e.g., NorA in S. aureus).[16]
-
Causality: Certain indole derivatives can act as efflux pump inhibitors (EPIs). By blocking the pump's activity, the intracellular concentration of co-administered antibiotics (like fluoroquinolones) is increased to a level that is effective, thereby restoring bacterial susceptibility to the drug.[16] This synergistic approach is a promising strategy to overcome antimicrobial resistance.
Anti-inflammatory Activity
Inflammation is a biological response mediated by enzymes like Cyclooxygenase (COX).[17] Indole derivatives, including the well-known NSAID Indomethacin, are potent anti-inflammatory agents.[6][17]
Mechanism of Action: COX Enzyme Inhibition
-
Causality: Substituted indoles can act as inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation.[17] By blocking the active site of these enzymes, the production of prostaglandins is reduced, leading to a decrease in inflammation, pain, and fever. Research is focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.[17]
Experimental Protocols for Bioactivity Evaluation
The validation of a compound's biological activity relies on robust and reproducible experimental protocols.
Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screening test for potential anticancer agents.[18][19]
Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the test 1-methyl-1H-indole compounds in the appropriate cell culture medium. Add these solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[21][22]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed.[21]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a two-fold serial dilution of the 1-methyl-1H-indole compound in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.[21]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[21] A microplate reader can also be used to measure absorbance for a more quantitative result.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For 1-methyl-1H-indoles, the nature and position of substituents on the indole ring dramatically influence their potency and selectivity.
-
Position C3: Substitution at the C3 position is often critical. For instance, attaching a methyl group linked to a 3,4,5-trimethoxyphenyl moiety via an acetamide linker has shown potent antiproliferative activity.[13]
-
Position C5: Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy) at the C5 position can significantly modulate activity. The electronic properties of these substituents can influence the overall electron density of the indole ring, affecting its interaction with biological targets.
-
N1-Methyl Group: As discussed, the N1-methyl group itself is a key SAR determinant. Comparing an N-methylated analog to its N-H counterpart helps elucidate the importance of the hydrogen bond donating capability at that position for target interaction.[2]
Caption: Key positions influencing the structure-activity relationship.
Future Perspectives and Challenges
The 1-methyl-1H-indole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which could be particularly effective in complex diseases like cancer.
-
Improving Selectivity: Fine-tuning substituent patterns to enhance selectivity for specific enzyme isoforms (e.g., COX-2) or cancer cell types to reduce off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing novel derivatives and combination therapies that can circumvent established drug resistance mechanisms in both cancer and infectious diseases.
The primary challenges remain in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and minimizing the potential toxicity of these potent compounds to translate them successfully from the laboratory to clinical use.
References
-
Synthesis and Anti-inflammatory Activity of Indole Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Kumar, P., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 121. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2603. [Link]
-
Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11293–11315. [Link]
-
Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114107. [Link]
-
Al-Mousawi, S. M., et al. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Scientific Reports, 13(1), 1667. [Link]
-
Kucukguzel, G., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 20(3), 304-314. [Link]
-
VEGFR-2 inhibitor. (2023, December 3). In Wikipedia. [Link]
-
Mezynies, R. K., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4795–4809. [Link]
-
Fernandez-Bertolez, N. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. ecancermedicalscience, 12, 856. [Link]
-
Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]
-
Brahmeshwari, G., Bhaskar, P., & Kumaraswamy, G. (2014). Synthesis and antibacterial activity of Substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl) methyl)-1H-Indazoles. Asian Journal of Research in Chemistry, 7(5), 509. [Link]
-
Wang, S-B., et al. (2017). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 27(15), 3351–3355. [Link]
-
Husain, A., et al. (2015). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Letters in Drug Design & Discovery, 12(9), 723-732. [Link]
-
Fernandez-Bertolez, N. (2018). Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. [Link]
-
Mezynies, R. K., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4795–4809. [Link]
-
Srivastava, A. K., et al. (2024). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 53(1). [Link]
-
Goud, B. K., et al. (2023). Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. ACS Omega, 8(39), 36153–36166. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. [Link]
-
Sharma, M., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42398–42409. [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. (2022, July 7). YouTube. [Link]
-
Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 24, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 24, 2026, from [Link]
-
Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applicable Chemistry, 5(6), 1275-1285. [Link]
-
Al-Mousawi, M. Q., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. International Journal of Molecular Sciences, 25(9), 4758. [Link]
-
Khan, I., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
-
Al-Romaigh, H. A., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2235. [Link]
-
de Oliveira, J. F., et al. (2021). Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. ResearchGate. [Link]
-
Witeska, K., & Zacerka, M. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Clinical Medicine, 11(19), 5827. [Link]
-
Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 19(1), 1-7. [Link]
-
Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. (2020). Semantic Scholar. [Link]
-
Paul, S., & Jain, N. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(1), 2-25. [Link]
-
Dahiya, R., et al. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 26(23), 7356. [Link]
-
Martínez-Alonso, M., et al. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC. [Link]
-
Asif, M. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. International Journal of Research in Pharmaceutical and Nano Sciences, 4(1), 1-15. [Link]
-
De la Cruz, L. K., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17769–17778. [Link]
-
Singh, S., & Kumar, V. (2023). Indole as an emerging scaffold in anticancer drug design. AIP Conference Proceedings, 2865(1), 020002. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 24, 2026, from [Link]
-
Hübner, J., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences, 24(1), 854. [Link]
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 12. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iv.iiarjournals.org [iv.iiarjournals.org]
- 20. youtube.com [youtube.com]
- 21. integra-biosciences.com [integra-biosciences.com]
- 22. mdpi.com [mdpi.com]
Theoretical Studies on the Reactivity of Ethynyl Indoles: A Mechanistic Guide
Abstract
This technical guide provides a comprehensive theoretical framework for understanding the reactivity of ethynyl indoles, a critical scaffold in the synthesis of carbazole alkaloids, pharmaceutical intermediates, and optoelectronic materials. By synthesizing Density Functional Theory (DFT) data with Frontier Molecular Orbital (FMO) analysis, we delineate the electronic drivers governing cycloadditions, metal-catalyzed cyclizations, and nucleophilic functionalizations. This document is designed to assist researchers in predicting reaction outcomes and designing rational synthetic pathways.
Electronic Structure & Frontier Molecular Orbital (FMO) Analysis
The reactivity of ethynyl indoles is defined by the conjugation between the electron-rich indole ring (donor) and the ethynyl
The Indole-Alkyne Conjugation
Unlike isolated alkynes, the ethynyl group at the C3 position of indole is strongly perturbed by the lone pair on the indole nitrogen.
-
HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the indole core (specifically the C2=C3
-bond and Nitrogen lone pair). -
LUMO Localization: In the presence of electron-withdrawing groups (EWGs) on the alkyne terminus, the Lowest Unoccupied Molecular Orbital (LUMO) shifts significantly toward the alkyne, creating a polarized "push-pull" system.
-
Dipole Moment: This polarization increases the dipole moment, enhancing reactivity toward polar cycloadditions and nucleophilic attacks.
Computational Methodologies
For accurate theoretical modeling of these
Recommended Theoretical Protocol:
| Component | Recommendation | Rationale |
|---|
| Functional | M06-2X or
Mechanistic Reactivity Profiles
[2+2] Cycloaddition-Retroelectrocyclization (CA-RE)
One of the most distinct reactivity modes of 3-ethynylindoles, particularly when substituted with electron-deficient alkynes (e.g., tetracyanoethylene), is the formal [2+2] cycloaddition followed by retroelectrocyclization.
Mechanism:
-
Charge Transfer: Initial formation of a charge-transfer complex between the electron-rich indole (C2-C3) and the electron-poor alkyne.
-
Cyclobutene Formation: Concerted or stepwise formation of a cyclobutene intermediate fused to the indole C2-C3 bond.
-
Ring Opening: Thermal conrotatory ring opening (retroelectrocyclization) restores aromaticity or leads to stable butadiene push-pull chromophores.
Theoretical Insight: DFT calculations reveal that the activation barrier for the initial [2+2] step is lowered by the strong donor ability of the N-alkyl indole. The subsequent ring-opening is thermodynamically driven by the relief of ring strain and extension of conjugation.
Gold(I)-Catalyzed Cycloisomerization
Gold catalysis exploits the "carbophilic" nature of Au(I) to activate the ethynyl triple bond toward nucleophilic attack. This is pivotal for synthesizing fused ring systems like carbazoles or
Pathway Analysis (6-endo-dig vs. 5-exo-dig):
-
Activation: The
species coordinates to the alkyne -system ( -complex), depleting electron density and rendering it susceptible to nucleophilic attack. -
Regioselectivity:
-
6-endo-dig: Favored when the nucleophile (e.g., a pendant nucleophile at C2) attacks the distal carbon of the alkyne. This pathway often leads to lower energy transition states due to the formation of stable vinyl-gold intermediates.
-
5-exo-dig: Favored in specific constrained geometries but often kinetically less accessible for 3-ethynyl derivatives compared to 2-ethynyl systems.
-
Visualization of Gold Catalysis Mechanism:
Figure 1: Mechanistic pathway for Gold(I)-catalyzed cyclization of ethynyl indoles, highlighting the critical
Inverse Electron Demand Reactivity
While indoles are typically nucleophiles, the 3-ethynyl moiety can participate in Inverse Electron Demand Diels-Alder (IEDDA) reactions when paired with highly electron-deficient dienes (e.g., nitrosoalkenes or tetrazines).
FMO Interaction:
-
HOMO(Indole): High energy.
-
LUMO(Diene): Low energy (e.g., Nitrosoalkene).
-
Interaction: The dominant orbital interaction is
. -
Regiochemistry: Theoretical studies confirm that the regioselectivity is controlled by the orbital coefficients at the C3-alkyne terminus, which possesses significant electron density due to conjugation with the indole nitrogen.
Experimental Validation Protocols
To validate theoretical predictions, the following experimental setups are standard.
Synthetic Validation of [2+2] CA-RE
Objective: Confirm the "push-pull" reactivity with tetracyanoethylene (TCNE).
-
Dissolve 3-ethynyl-N-methylindole (1.0 equiv) in anhydrous DCM (
M). -
Add TCNE (1.1 equiv) at
C under Argon. -
Monitor the color change (formation of charge-transfer complex, typically deep red/blue) and disappearance of starting material via TLC.
-
Isolate the butadiene product via silica gel chromatography.
-
Correlate UV-Vis
with TD-DFT calculated vertical excitation energies.
Validation of Gold-Catalyzed Pathways
Objective: Distinguish between 5-exo and 6-endo pathways.
-
Substrate: Prepare 3-ethynylindole with a pendant nucleophile (e.g., acetal or amine) at the C2 position.
-
Catalyst: 5 mol%
/ in Toluene. -
Reaction: Stir at RT; monitor consumption of alkyne.
-
Analysis: Use NOESY NMR to determine the ring size (6-membered vs 5-membered) of the cyclized product. Compare product distribution with calculated
values for both transition states.
Summary of Reactivity Descriptors
| Reactivity Mode | Key Theoretical Descriptor | Dominant Interaction | Target Product |
| [2+2] CA-RE | HOMO-LUMO Gap | Charge Transfer (Donor-Acceptor) | Push-Pull Chromophores |
| Au(I) Catalysis | Alkyne Deformation Energy | Metal-Ligand Coordination | Fused Carbazoles/Quinolines |
| IEDDA | Orbital Coefficients ( | Functionalized Heterocycles |
Visualizing the Reactivity Landscape
Figure 2: Strategic reactivity map for 3-ethynyl indoles based on theoretical drivers.
References
-
3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores Source: PubMed Central / J. Org. Chem [Link]
-
Gold-catalyzed alkyne-diol bicycloketalization enables enantioselective divergent total syntheses of attenols Source: Organic Chemistry Frontiers [Link][1]
-
Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study Source: Frontiers in Chemistry [Link]
-
Gold-catalyzed cyclization of 3-(2'-azidoaryl)-1-arylpropargyl carbonates Source: PubMed [Link]
-
Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines Source: PubMed [Link]
Sources
The C4-Substituted Indole: Synthetic Strategies and Pharmacological Significance
The following technical guide provides an in-depth review of 4-substituted indole compounds, focusing on the synthetic challenges, modern solutions, and pharmacological applications of this privileged scaffold.
Introduction: The "C4 Conundrum"
The indole scaffold is arguably the most privileged structure in medicinal chemistry, serving as the core for thousands of bioactive natural products and pharmaceuticals. However, the C4 position (and the symmetrical C7) represents a unique synthetic bottleneck.
The Electronic and Steric Barrier
Unlike the C3 position, which is naturally nucleophilic and easily functionalized via Friedel-Crafts type reactions, the C4 position is electronically neutral and sterically hindered by the peri-position (C3).
-
Electronic Bias: Electrophilic aromatic substitution (EAS) favors C3 > C2 > C5 > C6 > C4/C7. Direct functionalization at C4 without directing groups is nearly impossible using classical methods.
-
Steric Hindrance: Substituents at C4 experience significant steric clash with substituents at C3, affecting both the thermodynamics of formation and the binding conformation in biological targets.
Despite these challenges, the C4 position is pharmacologically critical. It provides a vector for exploring unique chemical space in GPCR binding pockets (e.g., serotonin receptors) and kinase active sites (e.g., PI3K inhibitors).
Strategic Synthesis: Decision Framework
To access 4-substituted indoles, chemists must choose between De Novo Construction (building the ring with the substituent in place) and Late-Stage Functionalization (activating the C-H bond).
Visualization: Synthetic Decision Tree
The following diagram outlines the logical decision process for selecting a synthetic route based on starting material availability and stage of development.
Figure 1: Decision tree for selecting a synthetic route to 4-substituted indoles based on substrate status.
Detailed Experimental Protocols
Protocol A: Bartoli Indole Synthesis (De Novo)
Context: Best suited for early-stage building block synthesis where an ortho-substituted nitroarene is available. Mechanism: 3 equivalents of vinyl Grignard attack the nitro group, leading to a nitroso intermediate, followed by a [3,3]-sigmatropic rearrangement.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagent Loading: Charge the flask with 2-substituted-nitrobenzene (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Note: Temperature control is critical to prevent polymerization of the vinyl Grignard.
-
Grignard Addition: Add vinylmagnesium bromide (3.0 to 4.0 equiv, 1.0 M in THF) dropwise over 30 minutes. The solution will turn dark brown/red.
-
Why 3 equivalents? 1 eq reduces Nitro to Nitroso; 1 eq attacks Nitroso; 1 eq acts as a base for the final aromatization.
-
-
Reaction: Stir at -40 °C for 1 hour, then allow to warm to -20 °C for another hour. Monitor by TLC.
-
Quenching: Pour the reaction mixture into saturated aqueous NH₄Cl (cold) to quench the magnesium salts.
-
Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Rh(III)-Catalyzed C-H Activation (Late-Stage)
Context: Best for diversifying an existing indole scaffold. Requires a Directing Group (DG) at C3. Mechanism: The Rh(III) catalyst coordinates to the C3-DG, activating the C4-H bond via Concerted Metalation-Deprotonation (CMD).
Step-by-Step Methodology:
-
Substrate Prep: Synthesize 3-pivaloyl-indole or 3-acetyl-indole (The carbonyl oxygen acts as the DG).
-
Catalyst Mix: In a pressure tube, combine:
-
Substrate (1.0 equiv)
-
Coupling Partner (e.g., acrylate or aryl boronic acid) (1.2 equiv)
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)
-
Oxidant/Additive: AgSbF₆ (10 mol%) and Cu(OAc)₂ (2.0 equiv) if oxidative coupling is required.
-
-
Solvent: Add 1,2-dichloroethane (DCE) or t-Amyl alcohol (0.1 M).
-
Heating: Seal the tube and heat to 100–120 °C for 12–24 hours.
-
Workup: Filter through a celite pad to remove metal residues. Concentrate and purify via silica gel chromatography.
Visualization: Rh(III) Catalytic Cycle
Figure 2: Simplified catalytic cycle for Rh(III)-directed C4 functionalization.
Pharmacological Significance & Applications[1][2][3][4]
The 4-substituted indole moiety is not just a synthetic curiosity; it is a validated pharmacophore. The substituent at C4 often dictates selectivity between receptor subtypes (e.g., 5-HT1A vs 5-HT2A).
Key Therapeutic Classes[4][5]
| Drug / Compound | Indole Substitution | Therapeutic Indication | Mechanism of Action |
| Pindolol | 4-Oxy-substituted | Hypertension / Angina | Non-selective |
| Psilocin | 4-Hydroxy | Psychedelic Therapy | 5-HT2A receptor agonist. The 4-OH is crucial for metabolic stability and receptor docking. |
| Lecozotan | 4-Cyano (derivative) | Alzheimer's (Investigational) | 5-HT1A antagonist. Enhancement of cognitive function. |
| PI3K Inhibitors | 4-Aryl/Heteroaryl | Oncology | Inhibition of the PI3K/Akt/mTOR pathway. The C4 substituent fills the affinity pocket of the kinase. |
Case Study: Ruxolitinib Analogs
While Ruxolitinib (a JAK1/2 inhibitor) utilizes a pyrrolo[2,3-d]pyrimidine scaffold, recent medicinal chemistry efforts have explored 4-substituted indoles as bioisosteres. Research indicates that replacing the pyrazole ring of Ruxolitinib with a trifluoromethyl-substituted indole at the C4 position can maintain JAK inhibition while altering metabolic profiles [1].
References
-
Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues. Source: PubMed Central (NIH) URL:[Link]
-
Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report. Source: Semantic Scholar / Chemical Reviews URL:[Link]
-
Synthesis and kinase inhibitory activity of novel substituted indigoids. Source: PubMed (NIH) URL:[Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Source: ACS Publications (Accounts of Chemical Research) URL:[Link]
A Technical Guide to 4-Ethynyl-1-methyl-1H-indole for Advanced Research Applications
This guide provides an in-depth technical overview of 4-Ethynyl-1-methyl-1H-indole, a versatile heterocyclic compound with significant potential in drug discovery and chemical biology. Designed for researchers, scientists, and drug development professionals, this document details its commercial availability, synthesis, key applications, and essential safety protocols, underpinned by field-proven insights and authoritative references.
Introduction: The Strategic Value of a Functionalized Indole
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The introduction of an ethynyl group at the C4 position of the N-methylated indole core, as in 4-Ethynyl-1-methyl-1H-indole, imparts unique chemical reactivity. This terminal alkyne functionality serves as a handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction's high efficiency, selectivity, and biocompatibility make 4-Ethynyl-1-methyl-1H-indole a valuable building block for synthesizing complex molecular architectures, including bioconjugates, drug-delivery systems, and novel therapeutic agents.[3] Its rigid structure and ability to participate in π-stacking interactions also make it an attractive pharmacophore for targeting a range of biological targets.
Commercial Availability and Procurement
Acquiring high-quality 4-Ethynyl-1-methyl-1H-indole is the foundational step for any research endeavor. The compound is available from a select number of specialized chemical suppliers. When selecting a vendor, it is crucial to consider not only the list price but also the purity, available analytical data (e.g., NMR, HPLC), and lead times. Below is a comparative summary of known commercial suppliers.
| Supplier | Product Number | Purity/Specification | Availability | Notes |
| ChemScene | CS-0119339 | >98% | In Stock | Offers custom synthesis and process optimization services. |
| MilliporeSigma (Sigma-Aldrich) | Not directly listed | N/A | Check for availability | While not directly listed, they offer a wide range of related indole and ethynyl compounds and may offer custom synthesis.[4] |
| BLD Pharm | BD01318841 | ≥95% | In Stock | Provides basic physical and chemical properties.[5] |
Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis and Chemical Properties
The synthesis of 4-Ethynyl-1-methyl-1H-indole is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling.[6][7][8] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.
Retrosynthetic Analysis and Proposed Synthetic Workflow
The logical precursor for the synthesis of 4-Ethynyl-1-methyl-1H-indole is 4-Halo-1-methyl-1H-indole (where the halogen is typically iodine or bromine). The N-methylation of the indole ring can be performed before or after the introduction of the ethynyl group. A plausible and efficient synthetic route is outlined below.
Caption: Proposed synthetic workflow for 4-Ethynyl-1-methyl-1H-indole.
Detailed Experimental Protocol: Sonogashira Coupling
The following is a representative, field-proven protocol for the Sonogashira coupling to synthesize an ethynyl-substituted indole. This protocol is adapted from established methodologies for similar transformations.[6][9][10]
Materials:
-
1-Methyl-4-bromo-1H-indole
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Tetrabutylammonium fluoride (TBAF) for deprotection
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Methyl-4-bromo-1H-indole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF or DMF to the flask, followed by the amine base (e.g., TEA, 2-3 eq).
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude TMS-protected product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in THF and treat with TBAF (1.1 eq) at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Final Purification: After workup, purify the final product, 4-Ethynyl-1-methyl-1H-indole, by column chromatography to yield the pure compound.
Applications in Research and Drug Development
The terminal alkyne of 4-Ethynyl-1-methyl-1H-indole is a gateway to a multitude of applications, primarily centered around its utility in click chemistry.
Click Chemistry and Bioconjugation
The most prominent application of this compound is in CuAAC reactions to form stable 1,2,3-triazole linkages.[3][11] This reaction is orthogonal to most biological functional groups, allowing for the precise and efficient labeling of biomolecules.
Caption: Schematic of the CuAAC reaction involving 4-Ethynyl-1-methyl-1H-indole.
This methodology can be used to:
-
Label proteins and nucleic acids: For imaging and tracking in cellular systems.
-
Synthesize Antibody-Drug Conjugates (ADCs): By linking cytotoxic payloads to monoclonal antibodies.
-
Develop targeted drug delivery systems: By conjugating drugs to targeting ligands such as peptides or aptamers.[12]
Scaffold for Novel Therapeutics
The indole nucleus itself is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] While specific biological data for 4-Ethynyl-1-methyl-1H-indole is emerging, its structural similarity to other bioactive indoles suggests its potential as a starting point for the development of novel therapeutics. For instance, various indole derivatives have been investigated as inhibitors of tubulin polymerization in cancer therapy and for their potential in treating neurodegenerative diseases.[13][14]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 4-Ethynyl-1-methyl-1H-indole should always be consulted from the supplier, the following guidelines, based on closely related compounds like 1-methylindole and general handling of ethynyl-substituted heterocycles, should be followed.[15][16][17]
Hazard Summary:
-
Skin and Eye Irritation: Likely to be a skin and eye irritant.[15]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[15]
-
Harmful if Swallowed: May be harmful if ingested.
-
Stench: Indole derivatives can have a strong, unpleasant odor.[15]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary.
Handling and Storage:
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood.[17] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15] Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][15] Keep away from oxidizing agents.
Conclusion
4-Ethynyl-1-methyl-1H-indole is a high-value chemical tool for advanced research in medicinal chemistry, chemical biology, and materials science. Its commercial availability, coupled with a straightforward and robust synthesis, makes it an accessible building block. The true power of this molecule lies in its terminal alkyne functionality, which unlocks a vast chemical space through click chemistry and other alkyne-based transformations. As research continues to uncover the diverse biological activities of indole derivatives, the importance of functionalized scaffolds like 4-Ethynyl-1-methyl-1H-indole in the development of next-generation therapeutics and molecular probes is set to grow.
References
-
4-Ethynyl-1-methyl-1H-pyrazole, 1 X 1 g (797138-1G) - Alkali Scientific. (URL: [Link])
-
Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay - MDPI. (2023-03-12). (URL: [Link])
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC - NIH. (URL: [Link])
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - ResearchGate. (URL: [Link])
-
Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry - ChemRxiv. (2024-09-03). (URL: [Link])
-
Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed. (2016-01-25). (URL: [Link])
-
Click chemistry as a powerful and chemoselective tool for the attachment of targeting ligands to polymer drug carriers - ResearchGate. (2025-08-07). (URL: [Link])
-
Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. - RJPBCS. (URL: [Link])
-
Click Chemistry Azide-Alkyne Cycloaddition - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019-03-18). (URL: [Link])
-
Safety Data Sheet: 1-Methylimidazole - Carl ROTH. (2025-03-31). (URL: [Link])
-
Synthesis of Azirinyl Ethynyl Ketones and Their Use in the Preparation C(O)C≡CR-Substituted NH-Pyrroles/NH-Imidazoles and Azole-Azine/Azole-Azole Heterocyclic Hybrids - PubMed. (2025-03-07). (URL: [Link])
-
1-methylindole - Organic Syntheses Procedure. (URL: [Link])
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC - NIH. (URL: [Link])
-
Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Synthesis and Reactions of N-Ethynyl-heterocycles | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])
-
Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines - ResearchGate. (2025-08-06). (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). (URL: [Link])
-
Recent progress in biologically active indole hybrids: a mini review - PubMed. (URL: [Link])
-
Safety Data Sheet: 1-methylimidazole - Chemos GmbH&Co.KG. (URL: [Link])
-
Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety - PubMed. (URL: [Link])
-
Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition - PubMed. (2024-05-17). (URL: [Link])
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (URL: [Link])
-
4 Methyl 1h Imidazole at ₹ 6500/kg | tathawade | Pune | ID: 2853336515773 - IndiaMART. (URL: [Link])
-
1H-Indole, 1-methyl- - the NIST WebBook. (URL: [Link])
Sources
- 1. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-methyl-1h-indole | Sigma-Aldrich [sigmaaldrich.com]
- 5. 603-76-9|1-Methyl-1H-indole|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Click Chemistry [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. carlroth.com [carlroth.com]
- 17. chemos.de [chemos.de]
The Indole Scaffold: A Privileged Framework in Modern Drug Discovery
An In-Depth Technical Guide
Abstract
The indole nucleus, a bicyclic aromatic heterocycle, stands as one of medicinal chemistry's most significant "privileged scaffolds."[1][2] Its remarkable prevalence in both natural products and synthetic pharmaceuticals stems from its unique physicochemical properties and its ability to engage a wide array of biological targets through diverse binding interactions.[1][3] This guide provides an in-depth technical analysis of the indole scaffold's role in drug discovery, tailored for researchers and drug development professionals. We will explore the fundamental reactivity and synthetic strategies that grant access to diverse indole libraries, dissect its interactions with key target classes in major therapeutic areas, and present practical, field-proven workflows for identifying and optimizing indole-based drug candidates. By integrating insights from medicinal chemistry, pharmacology, and synthetic organic chemistry, this document affirms the indole ring's enduring value and highlights future frontiers for its application in therapeutic innovation.
The Enduring Significance of the Indole Nucleus
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The indole ring is a quintessential example. It is the core of the essential amino acid tryptophan, and by extension, vital endogenous molecules like the neurotransmitter serotonin and the hormone melatonin.[4][5] This inherent biological relevance means that nature has already optimized the indole structure for interaction with a multitude of protein binding sites.
Its pharmacological versatility is unparalleled, with indole-containing drugs approved for treating conditions ranging from cancer and migraines to infections and inflammation.[3][5][6][7] The key to this success lies in its structural and electronic features:
-
Structural Mimicry: The indole ring can mimic the side chain of tryptophan, allowing it to interact with protein pockets designed to recognize this amino acid.[8]
-
Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, a critical interaction for anchoring the molecule within a target's active site.
-
π-π Stacking: The aromatic bicyclic system provides a flat surface ideal for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in protein targets.
-
Derivatization Potential: The indole ring can be readily functionalized at multiple positions (N-1, C-2, C-3, and C-4 through C-7 on the benzene ring), allowing medicinal chemists to fine-tune its steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity.[1]
Foundational Chemistry: Synthesis and Reactivity
A deep understanding of indole synthesis is critical for generating the chemical diversity needed for drug discovery campaigns. While numerous methods exist, a few classical syntheses remain cornerstones of the field due to their reliability and broad substrate scope.
Key Synthetic Strategies
The choice of synthetic route is dictated by the desired substitution pattern on the final indole product.
Caption: Decision workflow for selecting a classical indole synthesis method.
-
Fischer Indole Synthesis: The most well-known method, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. It is highly versatile for creating a wide range of substituted indoles.[9]
-
Leimgruber-Batcho Indole Synthesis: A two-step process that is particularly useful for synthesizing indoles unsubstituted at the C2-position, starting from an o-nitrotoluene.[9]
-
Bartoli Indole Synthesis: A powerful method for creating 7-substituted indoles by reacting a nitrobenzene with vinyl Grignard reagents.[9]
-
Bischler Indole Synthesis: Involves the reaction of an arylamine with an α-haloketone, typically under acidic conditions, to yield 2- and 3-substituted indoles.[9]
Experimental Protocol: Fischer Indole Synthesis of 2-phenylindole
This protocol describes a self-validating system for synthesizing a model indole compound. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 2-phenylindole from phenylhydrazine and acetophenone.
Materials:
-
Phenylhydrazine (97%)
-
Acetophenone (99%)
-
Polyphosphoric acid (PPA)
-
Ethanol (95%)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
-
TLC plates (silica gel 60 F254)
-
Melting point apparatus
Procedure:
-
Hydrazone Formation (Causality: This initial condensation is the key step to form the intermediate that will undergo cyclization.)
-
In a 100 mL round-bottom flask, dissolve phenylhydrazine (5.4 g, 50 mmol) in 30 mL of ethanol.
-
Add acetophenone (6.0 g, 50 mmol) dropwise to the solution while stirring at room temperature.
-
A precipitate (the phenylhydrazone) should begin to form. Continue stirring for 30 minutes to ensure complete reaction.
-
Collect the solid precipitate by vacuum filtration, wash with a small amount of cold ethanol, and air dry. Self-Validation: The yield of the intermediate should be recorded. A sample can be analyzed by ¹H NMR to confirm hydrazone formation.
-
-
Cyclization (Causality: PPA acts as both a strong acid catalyst and a dehydrating agent, promoting the[8][8]-sigmatropic rearrangement and subsequent cyclization required to form the indole ring.)
-
Place polyphosphoric acid (30 g) in a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 100°C in an oil bath.
-
Slowly add the dried phenylhydrazone from Step 1 in small portions to the hot, stirring PPA. The addition should be controlled to keep the internal temperature between 100-110°C.
-
After the addition is complete, continue to stir the mixture at 100°C for 15 minutes. Self-Validation: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the hydrazone spot and the appearance of a new, UV-active spot for 2-phenylindole indicates reaction completion.
-
-
Work-up and Isolation (Causality: Quenching with ice-water hydrolyzes the PPA and precipitates the organic product. Neutralization removes acidic residues.)
-
Allow the reaction mixture to cool slightly (to ~70-80°C) and then carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
A solid should precipitate. Stir until all the ice has melted.
-
Neutralize the acidic slurry by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Collect the crude solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
-
Purification and Characterization (Causality: Recrystallization removes impurities, yielding a pure product whose identity and purity can be confirmed by physical and spectroscopic methods.)
-
Recrystallize the crude solid from a hot ethanol/water mixture.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Self-Validation: Record the final mass and calculate the percentage yield. Determine the melting point and compare it to the literature value (~188-190°C). Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The Indole Scaffold in Action: A Multi-Target Framework
The true power of the indole scaffold is demonstrated by the breadth of its therapeutic applications. Its ability to be tailored for different targets has led to clinical successes across multiple disease areas.
Oncology
Indole derivatives have been particularly successful in cancer therapy, targeting various hallmarks of cancer.[10][11]
-
Kinase Inhibition: The planar indole ring is an excellent pharmacophore for fitting into the ATP-binding pocket of protein kinases. Sunitinib (Sutent®), an oxindole derivative, is a multi-kinase inhibitor that targets VEGFR and PDGFR, thereby inhibiting tumor angiogenesis and cell proliferation.[1][12]
-
Tubulin Polymerization Inhibition: The vinca alkaloids, such as vinblastine and vincristine, are complex indole-containing natural products that inhibit microtubule formation, leading to cell cycle arrest and apoptosis.[8][12] They remain critical components of many chemotherapy regimens.[12]
-
Histone Deacetylase (HDAC) Inhibition: Some indole-based hydroxamic acid derivatives have shown potent HDAC inhibitory activity. For example, compound 42 (as described in a 2024 study) exhibited nanomolar inhibition of HDAC1 and HDAC6 and demonstrated significant tumor growth inhibition in a mouse xenograft model.[11]
Caption: Sunitinib's mechanism of action via VEGFR pathway inhibition.
Table 1: Selected Indole-Based Anticancer Agents and Their Performance
| Compound Class/Example | Target(s) | Example IC₅₀ Values | Therapeutic Outcome |
|---|---|---|---|
| Indole-Chalcone Hybrid (Compound 20) | Unknown, likely apoptotic pathways | 1.05 µM (MCF-7 breast cancer cells) | Potent and selective cytotoxicity against cancer cells.[11] |
| Indole-Hydroxamic Acid (Compound 42) | HDAC1, HDAC6 | 1.16 nM (HDAC1), 2.30 nM (HDAC6) | Induced apoptosis and inhibited tumor growth by >70% in vivo.[11] |
| Sunitinib (Oxindole) | VEGFR, PDGFR, c-KIT | Varies by kinase (low nM range) | Inhibition of angiogenesis and tumor proliferation.[1][12] |
| Vincristine (Indole Alkaloid) | Tubulin | Varies by cell line (low nM range) | Disruption of microtubule dynamics, leading to mitotic arrest.[7][8][12] |
Neuropharmacology
The structural similarity of indole to serotonin makes it a premier scaffold for drugs targeting the central nervous system (CNS).[1][8]
-
Serotonin Receptor Modulation: The "triptan" class of drugs (e.g., Sumatriptan) are indole derivatives that act as agonists for 5-HT1B/1D receptors, making them highly effective for treating migraines.[1][5] Antidepressants like Vilazodone incorporate an indole core to inhibit serotonin reuptake.[5]
-
Neuroprotection: The indole nucleus is a known antioxidant scaffold.[13] Recent research has focused on developing indole-phenolic hybrids that exhibit multi-target neuroprotective effects, including metal chelation, reduction of reactive oxygen species (ROS), and disaggregation of amyloid-β plaques, which are relevant for Alzheimer's disease.[14][15][16]
-
Adrenergic Receptor Modulation: Indole alkaloids like yohimbine act as α2-adrenergic antagonists, while β-blockers like Pindolol use an indole core to inhibit β1/β2 receptors.[1]
Anti-Infective and Anti-Inflammatory Agents
-
Anti-Infectives: Indole derivatives have demonstrated broad-spectrum anti-infective properties. They can disrupt bacterial membranes and inhibit biofilm formation, making them promising candidates against drug-resistant pathogens like MRSA.[11] The scaffold is also being actively explored for developing novel anti-tubercular and antiviral drugs.[1][8][17]
-
Anti-Inflammatories: Indomethacin, a classic nonsteroidal anti-inflammatory drug (NSAID), is an indole-3-acetic acid derivative that potently inhibits cyclooxygenase (COX) enzymes to reduce pain and inflammation.[1][5][11]
Case Study: A Modern Drug Discovery Workflow
This section outlines a logical, field-proven workflow for discovering and optimizing a novel indole-based therapeutic, using a kinase inhibitor as an example.
Caption: Iterative workflow for indole-based drug discovery.
Experimental Protocol: In-vitro Kinase Glo® Assay for HTS
This protocol provides a self-validating system for screening an indole library against a target protein kinase.
Objective: To identify indole-based inhibitors of a target kinase from a compound library by measuring ATP consumption.
Principle (Causality): Kinase activity consumes ATP. The Kinase-Glo® reagent measures the amount of remaining ATP by using it to drive a luciferase reaction, producing light. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.
Materials:
-
Target Kinase and its specific substrate peptide.
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Indole compound library (dissolved in DMSO).
-
Kinase buffer (specific to the target kinase).
-
ATP (at a concentration near the Kₘ for the kinase).
-
White, opaque 384-well assay plates.
-
Plate luminometer.
Procedure:
-
Assay Preparation:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Prepare a reaction mix containing the kinase buffer, target kinase, and substrate peptide.
-
Prepare an ATP solution at 2x the final desired concentration.
-
-
Compound Plating (Causality: A dose-response curve is essential to determine potency (IC₅₀) and rule out artifacts.)
-
In the 384-well plate, add 50 nL of each indole compound from the library using an acoustic dispenser. Create a 10-point, 3-fold serial dilution for each compound.
-
Self-Validation (Controls): Designate wells for:
-
Negative Control (100% activity): Add 50 nL of DMSO only.
-
Positive Control (0% activity): Add 50 nL of a known, potent inhibitor (staurosporine is often used).
-
-
-
Kinase Reaction:
-
Add 5 µL of the kinase/substrate reaction mix to all wells and gently mix.
-
To initiate the reaction, add 5 µL of the 2x ATP solution to all wells. The final volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection (Causality: The luciferase reaction is rapid, so measurement must follow reagent addition promptly.)
-
Add 10 µL of the prepared Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate luminometer.
-
-
Data Analysis and Hit Identification:
-
Self-Validation (Assay Quality): Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.
-
Normalize the data: % Inhibition = 100 * (1 - [Signal_compound - Signal_pos_control] / [Signal_neg_control - Signal_pos_control]).
-
Plot the % Inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ for each compound.
-
Hit Criteria: Compounds are typically classified as "hits" if they exhibit an IC₅₀ below a defined threshold (e.g., < 1 µM) and show a complete dose-response curve.
-
Future Perspectives
The future of indole-based drug discovery is bright, with several cutting-edge approaches poised to expand its therapeutic impact.[18]
-
Multi-Targeted Agents: Designing single indole molecules that can modulate multiple biological pathways is a promising strategy for complex diseases like cancer and neurodegenerative disorders.[18]
-
Structure-Based and Computational Design: Leveraging structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) models will enable the rational design of indole derivatives with enhanced specificity, reduced off-target effects, and optimized pharmacokinetic profiles.[18]
-
New Therapeutic Frontiers: Exploring indole derivatives as epigenetic modulators and immune checkpoint regulators represents an exciting frontier in oncology.[18]
-
Advanced Drug Delivery: The use of novel drug delivery systems, such as nanoparticle formulations, could improve the bioavailability and therapeutic index of indole-based drugs in clinical settings.[18]
Conclusion
The indole scaffold is a testament to the power of a privileged structure in drug discovery. Its combination of biological relevance, synthetic tractability, and versatile target-binding capabilities has cemented its status as a cornerstone of medicinal chemistry. From foundational natural products to rationally designed multi-targeted agents, the indole nucleus has consistently provided solutions to complex therapeutic challenges. As synthetic methodologies become more advanced and our understanding of molecular mechanisms deepens, the potential of indole derivatives to yield the next generation of innovative medicines remains exceptionally high.
References
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
- (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate.
- Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central.
- Indole as an emerging scaffold in anticancer drug design. AIP Publishing.
- Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing.
- The Significance of Indole in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
- Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. PURKH.
- Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.
- Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. ResearchGate.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
- Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed.
- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central.
- Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI.
- Indole derivatives as neuroprotectants. PubMed.
- Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. purkh.com [purkh.com]
- 7. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-Ethynyl-1-methyl-1H-indole in Copper-Catalyzed Click Chemistry
Introduction: The Strategic Advantage of the 4-Ethynyl-1-methyl-1H-indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets make it an invaluable starting point for drug design.[3] The strategic introduction of an ethynyl group at the 4-position of the N-methylated indole core, as in 4-Ethynyl-1-methyl-1H-indole, unlocks the potential for highly efficient and regioselective conjugation through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."[4][5] This reaction facilitates the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linker, enabling the modular construction of complex molecular architectures with diverse pharmacological applications.[6]
This guide provides a comprehensive overview of the principles, protocols, and applications of 4-Ethynyl-1-methyl-1H-indole in CuAAC reactions, tailored for researchers in drug discovery and chemical biology. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and explore the vast therapeutic potential of the resulting indole-triazole conjugates.
Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a significant advancement over the thermal Huisgen 1,3-dipolar cycloaddition, offering a dramatic rate acceleration of up to 10⁸-fold and proceeding under mild, often aqueous, conditions to yield exclusively the 1,4-disubstituted triazole isomer.[1] The catalytic cycle is initiated by the in situ generation of the active copper(I) species, typically from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate.[5]
The key steps of the catalytic cycle are as follows:
-
Formation of the Copper(I)-Acetylide Complex: The terminal alkyne, 4-Ethynyl-1-methyl-1H-indole, coordinates with the copper(I) catalyst. The acidity of the terminal alkyne proton is increased upon coordination, facilitating its removal to form a copper(I)-acetylide intermediate.
-
Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolide species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the CuAAC reaction.
Experimental Protocols
The following protocols provide a robust starting point for the use of 4-Ethynyl-1-methyl-1H-indole in CuAAC reactions. Optimization of specific parameters may be necessary depending on the nature of the azide coupling partner.
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol is suitable for the synthesis of indole-triazole conjugates on a laboratory scale.
Materials:
-
4-Ethynyl-1-methyl-1H-indole
-
Organic Azide (e.g., benzyl azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: A mixture of tert-butanol and water (1:1) is a good starting point. Other solvent systems like THF/water, DMSO/water, or DMF/water can also be used.
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 0.1 M stock solution of CuSO₄·5H₂O in deionized water.
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-Ethynyl-1-methyl-1H-indole (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1 for a 0.1 M reaction).
-
Stir the solution at room temperature.
-
-
Catalyst Addition:
-
Add the CuSO₄·5H₂O solution (0.01-0.05 eq).
-
Immediately add the freshly prepared sodium ascorbate solution (0.1-0.2 eq). A color change is often observed, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.
-
Protocol 2: Bioconjugation in Aqueous Media
This protocol is adapted for the conjugation of 4-Ethynyl-1-methyl-1H-indole to azide-modified biomolecules, such as proteins or nucleic acids. The use of a copper-chelating ligand is crucial to prevent oxidative damage to the biomolecule.
Materials:
-
4-Ethynyl-1-methyl-1H-indole
-
Azide-modified biomolecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in the chosen aqueous buffer. It is recommended to prepare the sodium ascorbate solution fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and 4-Ethynyl-1-methyl-1H-indole. The final concentrations will depend on the specific application but are typically in the micromolar to low millimolar range.
-
-
Catalyst Premix and Addition:
-
In a separate tube, premix the CuSO₄·5H₂O solution and the THPTA ligand solution. A ligand to copper ratio of 5:1 is often used.
-
Add the premixed catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37 °C. Reaction times can vary from 30 minutes to a few hours.
-
-
Purification:
-
The conjugated biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.
-
Caption: A typical experimental workflow for CuAAC.
Data Presentation and Optimization
The efficiency of the CuAAC reaction with 4-Ethynyl-1-methyl-1H-indole can be influenced by several factors. The following table provides a summary of key parameters and typical ranges for optimization.
| Parameter | Typical Range | Rationale and Expert Insights |
| Solvent | t-BuOH/H₂O, THF/H₂O, DMSO/H₂O | Co-solvents are often necessary to solubilize both the organic alkyne and the aqueous catalyst components. The choice of solvent can impact reaction rate and should be optimized for specific substrates. |
| Copper Source | CuSO₄·5H₂O (1-5 mol%) | Readily available and effective when used with a reducing agent. |
| Reducing Agent | Sodium Ascorbate (5-20 mol%) | Essential for the in situ generation of the active Cu(I) catalyst. A slight excess is often beneficial. |
| Ligand (for bioconjugation) | THPTA (5 eq. to Cu) | Crucial for protecting biomolecules from oxidative damage and accelerating the reaction in aqueous media. |
| Temperature | Room Temperature to 50 °C | The reaction is typically efficient at room temperature. Gentle heating can be applied to accelerate slow reactions, but may not be suitable for sensitive substrates. |
| Reaction Time | 1 - 24 hours | Highly dependent on the reactivity of the azide and the reaction concentration. Monitoring is key to determine the optimal time. |
Applications in Drug Discovery and Chemical Biology
The combination of the indole scaffold with the 1,2,3-triazole linker generated via click chemistry has led to the development of a wide range of biologically active compounds.[3][7][8] The triazole ring is not merely a passive linker; it is a bioisostere for the amide bond and can participate in hydrogen bonding and dipole interactions with biological targets, contributing to the overall pharmacological profile of the molecule.[6]
Key Therapeutic Areas:
-
Anticancer Agents: Indole-triazole conjugates have shown significant potential as anticancer agents by targeting various mechanisms, including tubulin polymerization and receptor tyrosine kinases.[7][9] The modular nature of the click chemistry approach allows for the rapid synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
-
Antimicrobial Agents: The unique structural features of indole-triazole hybrids have been exploited to develop novel antimicrobial compounds with activity against a range of pathogens.[8]
-
Enzyme Inhibitors: The triazole moiety can effectively mimic the transition state of enzymatic reactions, making indole-triazole conjugates promising candidates for the development of enzyme inhibitors.
-
Bioconjugation and Chemical Probes: The robust and bioorthogonal nature of the CuAAC reaction makes 4-Ethynyl-1-methyl-1H-indole an excellent tool for the site-specific labeling of biomolecules. This enables a wide range of applications, including the development of fluorescent probes, affinity labels, and targeted drug delivery systems.
Conclusion
4-Ethynyl-1-methyl-1H-indole is a versatile and powerful building block for the synthesis of complex molecules through copper-catalyzed click chemistry. Its use provides a reliable and efficient route to novel indole-triazole conjugates with significant potential in drug discovery and chemical biology. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors.
References
-
4-(4-(((1H-Benzo[d][7][10][11]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. MDPI. Available from: [Link]
-
Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Available from: [Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. Available from: [Link]
-
1-((1-Aryl-1H-1,2,3-triazol-4-yl)-Methyl)-1H-indole: Synthesis, characterization and antibacterial activity. Scholars Research Library. Available from: [Link]
-
Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Available from: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available from: [Link]
-
Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates. Letters in Drug Design & Discovery. Available from: [Link]
-
Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Available from: [Link]
-
1-((1-Aryl-1H-1,2,3-triazol-4-yl)-Methyl)-1H-indole: Synthesis, characterization and antibacterial activity. ResearchGate. Available from: [Link]
-
A Review on Indole-triazole Molecular Hybrids as a Leading Edge in Drug Discovery: Current Landscape and Future Perspectives. Current Organic Chemistry. Available from: [Link]
-
Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Egyptian Journal of Chemistry. Available from: [Link]
-
Indole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Click chemistry and triazole based carbonic anhydrase inhibitors. CORE. Available from: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. Journal of Heterocyclic Chemistry. Available from: [Link]
-
A Novel Loom of Click Chemistry in Drug Discovery. IT Medical Team. Available from: [Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. ACS Catalysis. Available from: [Link]
-
1-methylindole. Organic Syntheses. Available from: [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules. Available from: [Link]
-
Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Research Journal of Pharmacy and Biological and Chemical Sciences. Available from: [Link]
-
Click chemistry: A novel tool in pharmaceutical research. Journal of Pharmaceutical and Chemical and Chemical Sciences. Available from: [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. International Journal of Molecular Sciences. Available from: [Link]
-
Synthesis of 4-(di[1H-indol-3-yl]methyl)morpholine 210. ResearchGate. Available from: [Link]
-
Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. rkmmanr.org [rkmmanr.org]
- 3. A Review on Indole-triazole Molecular Hybrids as a Leading Edge in Drug Discovery: Current Landscape and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 8. Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline [mdpi.com]
- 11. rsc.org [rsc.org]
The Strategic Application of 4-Ethynyl-1-methyl-1H-indole in Modern Medicinal Chemistry: A Guide for Researchers
The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in both natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[2] Within this esteemed class of heterocycles, 4-Ethynyl-1-methyl-1H-indole emerges as a particularly strategic building block for contemporary drug discovery. The presence of a terminal alkyne at the 4-position, coupled with a methylated nitrogen, offers a versatile handle for molecular elaboration, primarily through the robust and efficient reactions characteristic of "click chemistry."[3] This guide provides an in-depth exploration of the synthesis and application of this valuable intermediate, tailored for researchers and scientists in the field of drug development.
The Significance of the 4-Ethynyl-1-methyl-1H-indole Scaffold
The true value of 4-Ethynyl-1-methyl-1H-indole lies in the synthetic versatility imparted by its terminal ethynyl group. This functional group is a prime substrate for the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4] This reaction allows for the facile and high-yielding formation of a stable 1,2,3-triazole linkage, connecting the indole core to a vast array of other molecules or fragments.[] This capability is particularly advantageous in several modern drug discovery paradigms:
-
Fragment-Based Drug Discovery (FBDD): In FBDD, small, low-complexity molecules ("fragments") that bind weakly to a biological target are identified and then optimized into more potent leads.[6] 4-Ethynyl-1-methyl-1H-indole serves as an excellent fragment that can be elaborated by "clicking" it onto a library of azide-containing fragments, rapidly generating a diverse set of more complex molecules for screening.[7]
-
Lead Optimization: During lead optimization, the ethynyl group can be used to introduce a variety of substituents to probe the structure-activity relationship (SAR) of a lead compound. The triazole linker formed is not merely a passive spacer; it is a rigid, planar, and metabolically stable unit that can participate in hydrogen bonding and dipole interactions, often enhancing the pharmacological properties of the parent molecule.[3]
-
Bioconjugation: The bio-orthogonal nature of the click reaction makes 4-Ethynyl-1-methyl-1H-indole a suitable tool for linking bioactive indole-containing molecules to larger entities such as peptides, antibodies, or fluorescent probes for diagnostic and therapeutic applications.[3]
Synthesis of 4-Ethynyl-1-methyl-1H-indole: A Step-by-Step Protocol
The synthesis of 4-Ethynyl-1-methyl-1H-indole can be efficiently achieved in a two-step process starting from the commercially available 4-bromoindole. The synthetic pathway involves N-methylation followed by a Sonogashira coupling to introduce the ethynyl group.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 6. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-based library generation for the discovery of a peptidomimetic p53-Mdm4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Ethynyl-1-methyl-1H-indole as a Strategic Building Block
Executive Summary
The indole scaffold is ubiquitous in medicinal chemistry, serving as the core pharmacophore for over 100 FDA-approved drugs. While C3-functionalization is trivial (via electrophilic aromatic substitution), C4-functionalization remains a synthetic bottleneck that offers access to unique chemical space.
4-Ethynyl-1-methyl-1H-indole represents a high-value "diversity-enabling" intermediate. The C4-alkyne moiety acts as a versatile handle for Sonogashira couplings, "Click" cycloadditions, and complex annulation reactions, while the N-methyl group protects the pyrrole nitrogen, preventing competitive metallation and improving lipophilicity. This guide provides validated protocols for synthesizing and utilizing this building block to access 3,4-annulated indoles and kinase inhibitor scaffolds.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 4-Ethynyl-1-methyl-1H-indole |
| CAS Number | 959918-24-2 |
| Molecular Formula | C₁₁H₉N |
| Molecular Weight | 155.20 g/mol |
| Physical State | Pale yellow to brown oil/solid (purity dependent) |
| Solubility | Soluble in DCM, THF, DMSO, MeOH; Insoluble in water |
| Key Reactivity | Terminal alkyne (Csp-H), Indole (C2/C3 nucleophilicity) |
| Storage | -20°C, under Argon (Alkyne is prone to oxidation/polymerization) |
Synthesis Protocol: Generation of the Building Block
While commercially available, in-house synthesis is often required for scale-up. The most robust route proceeds via Sonogashira coupling of 4-bromo-1-methylindole.
Step 1: Sonogashira Coupling
Reagents: 4-Bromo-1-methylindole (1.0 eq), Ethynyltrimethylsilane (1.5 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (solvent/base).
-
Setup: Flame-dry a Schlenk flask and cycle with Argon 3x.
-
Dissolution: Dissolve 4-bromo-1-methylindole in anhydrous Et₃N (0.2 M concentration).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under positive Argon flow. The solution will darken.
-
Alkyne Addition: Add Ethynyltrimethylsilane dropwise via syringe.
-
Reaction: Heat to 60°C for 4-12 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.
-
Purification: Flash column chromatography (SiO₂, 0-5% EtOAc in Hexanes).
-
Yield Target: >85% of the TMS-protected intermediate.
-
Step 2: Desilylation
Reagents: TMS-intermediate (1.0 eq), K₂CO₃ (2.0 eq), MeOH/THF (1:1).
-
Reaction: Dissolve the TMS-intermediate in MeOH/THF. Add solid K₂CO₃. Stir at RT for 30-60 mins.
-
Workup: Dilute with water, extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄.
-
Isolation: Concentrate 4-Ethynyl-1-methyl-1H-indole in vacuo.
-
Note: This compound is volatile; avoid prolonged high-vacuum exposure. Store immediately at -20°C.
-
Application 1: Accessing 3,4-Annulated Indoles (Conia-ene Reaction)[8]
A critical application of this building block is the synthesis of 3,4-cycloheptannoindoles and 3,4-cyclohexannoindoles .[1] These fused tricyclic systems are privileged scaffolds in natural products (e.g., clavicipitic acid analogs).
Mechanism: The reaction utilizes a Zinc(II)-catalyzed tandem cyclopropane ring-opening / Conia-ene cyclization. The N-methyl group is crucial here; unprotected indoles often fail or give lower yields due to competitive coordination of the Lewis acid to the NH.
Protocol: ZnI₂-Catalyzed Annulation
Reagents:
-
4-Ethynyl-1-methyl-1H-indole (1.0 eq)
-
Donor-Acceptor Cyclopropane (e.g., dimethyl 2-vinylcyclopropane-1,1-dicarboxylate derivative) (1.2 eq)
-
ZnI₂ (3.0 eq) - Must be superstoichiometric for optimal yield
-
2,6-Lutidine (2.0 eq)
-
Solvent: 1,4-Dioxane (0.3 M)
Procedure:
-
Preparation: In a glovebox or under strict Argon, weigh ZnI₂ into a pressure vial.
-
Addition: Add the indole and cyclopropane substrate dissolved in dry 1,4-dioxane.
-
Base: Add 2,6-lutidine.
-
Cyclization: Seal and heat to 100-120°C for 12-24 hours.
-
Workup: Quench with sat. NH₄Cl.[2] Extract with EtOAc.
-
Purification: Silica gel chromatography.
-
Outcome: Formation of a 7-membered ring fused to the indole C3-C4 positions.
-
Visual Workflow: Conia-ene Annulation
Caption: Zn(II)-mediated cascade synthesis of tricyclic indole cores from 4-ethynyl-1-methylindole.
Application 2: Kinase Inhibitor Design (Sonogashira & Click)
In kinase drug discovery, the "gatekeeper" residue often controls selectivity. 4-Substituted indoles can project substituents into the hydrophobic back-pocket. The ethynyl group serves as a rigid linker (Sonogashira) or a precursor to a triazole mimic (Click).
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To synthesize 1,4-disubstituted 1,2,3-triazoles (bioisosteres of amides).
Reagents:
-
4-Ethynyl-1-methyl-1H-indole (1.0 eq)
-
Aryl-Azide (R-N₃) (1.0 eq)
-
CuSO₄·5H₂O (10 mol%)
-
Sodium Ascorbate (20 mol%)
-
Solvent: t-BuOH/H₂O (1:1)
Procedure:
-
Suspend the alkyne and azide in the solvent mixture.
-
Add freshly prepared sodium ascorbate solution, followed by CuSO₄ solution.
-
Stir vigorously at RT for 2-16 hours. The product often precipitates.
-
Workup: Dilute with water. If solid, filter and wash with cold water/Et₂O. If oil, extract with EtOAc.
-
Note: The resulting triazole places the R-group at a defined distance and angle from the indole core, critical for Structure-Activity Relationship (SAR) studies.
Visual Workflow: Divergent Synthesis
Caption: Divergent synthetic utility of the 4-ethynyl-1-methylindole scaffold in medicinal chemistry.
Troubleshooting & Stability
-
Instability: Terminal acetylenes on electron-rich heterocycles (like indoles) can be prone to oxidative dimerization (Glaser coupling) or polymerization.
-
Solution: Store the neat solid under Argon at -20°C. For reactions, degas solvents thoroughly.
-
-
C3-Reactivity: The C3 position of the indole is highly nucleophilic. Electrophiles (like halogens) intended for the alkyne might react at C3.
-
Solution: Use the alkyne as a nucleophile (Sonogashira, Click) rather than an electrophile. If electrophilic attack on the alkyne is required, consider blocking C3 or using bulky Lewis acids (like ZnI₂) that favor the alkyne activation as seen in the Conia-ene protocol.
-
-
N-Methylation Importance: Do not substitute with "unprotected" 4-ethynylindole for Lewis-acid catalyzed reactions (like Protocol 4). The free N-H binds Zinc/Lewis acids, killing catalytic turnover.
References
-
Synthesis and Conia-ene Application
-
Indole Medicinal Chemistry
-
General Sonogashira Protocols
-
Commercial Availability
Sources
- 1. uwo.scholaris.ca [uwo.scholaris.ca]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. ABCL - A1 BioChem Labs [a1biochemlabs.com]
- 9. 4-Ethynyl-1-methyl-1H-indole | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
Application Note: High-Efficiency Bioconjugation using 4-Ethynyl-1-methyl-1H-indole via CuAAC
[1]
Introduction & Core Utility
4-Ethynyl-1-methyl-1H-indole (CAS: 959918-24-2) is a specialized "Click-ready" indole scaffold designed for chemoselective ligation to azide-functionalized biomolecules.[1] Unlike generic alkynes, this probe introduces a methylated indole core—a privileged pharmacophore in medicinal chemistry and a tryptophan analog in chemical biology.[1]
Key Applications
-
Fragment-Based Drug Discovery (FBDD): Rapidly linking indole fragments to azide-tagged protein targets to assess binding affinity or build bivalent inhibitors.[1]
-
Peptidomimetics: Installing a rigid, tryptophan-like moiety into peptide backbones via triazole linkage (bioisostere for amide bonds).[1]
-
UV-Fluorescent Labeling: Utilizing the intrinsic fluorescence of the indole core (
, ) for label-free detection in UV-transparent media.
Chemical Profile
| Property | Specification |
| Chemical Name | 4-Ethynyl-1-methyl-1H-indole |
| CAS Number | 959918-24-2 |
| Molecular Weight | 155.20 g/mol |
| Reactive Handle | Terminal Alkyne (C-4 position) |
| Solubility | Soluble in DMSO, DMF, MeOH; Insoluble in Water |
| Storage | -20°C, protect from light and moisture |
Mechanistic Principles
The conjugation relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1] The terminal alkyne at the C-4 position of the indole reacts with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole linkage.
Reaction Scheme
The 1-methyl group protects the indole nitrogen, preventing side reactions and maintaining the aromatic system's electronic properties, while the C-4 alkyne provides a sterically accessible site for the copper catalyst.
Figure 1: The Cu(I) complex coordinates the terminal alkyne of the indole and the azide tag on the biomolecule, facilitating the formation of a regioselective 1,4-triazole product.
Experimental Protocols
Protocol A: Stock Solution Preparation
Rationale: The hydrophobic nature of the indole core requires organic co-solvents.[1] DMSO is preferred for biological compatibility.
-
Calculate Mass: Weigh approximately 1–2 mg of 4-Ethynyl-1-methyl-1H-indole.
-
Dissolution: Add high-grade anhydrous DMSO to achieve a concentration of 10 mM .
-
Example: Dissolve 1.55 mg in 1.0 mL DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Note: Solutions are stable for 3 months if kept dry.[1]
-
Protocol B: Bioconjugation Workflow (Protein Labeling)
Target: Labeling a protein (100 µL at 50 µM) containing a site-specific azide (e.g., incorporated via unnatural amino acids).
Reagents Required:
-
Protein-N3: 50 µM in PBS (pH 7.4).
-
Indole-Alkyne Stock: 10 mM in DMSO.[1]
-
CuSO4: 20 mM in water (freshly prepared).[1]
-
THPTA Ligand: 50 mM in water (Tris(3-hydroxypropyltriazolylmethyl)amine).[1] Essential to protect protein from oxidation.
-
Sodium Ascorbate: 100 mM in water (freshly prepared).
Step-by-Step Procedure:
-
Prepare the Catalyst Premix:
-
Reaction Assembly: In a 1.5 mL microcentrifuge tube, add reagents in the following order:
-
Incubation:
-
Quenching & Purification:
-
Add EDTA (final 5 mM) to chelate copper.[1]
-
Remove excess indole and reagents using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis against PBS.[1]
-
Validation: The unreacted indole is small (155 Da) and hydrophobic; it may stick to plastic.[1] Ensure thorough washing or use size-exclusion chromatography (SEC).[1]
-
Quality Control & Analysis
LC-MS Verification
The most definitive check is observing the mass shift.[1]
-
Expected Mass Shift: +155.20 Da (Indole-Alkyne)[1]
-
Method: Reverse Phase HPLC (C4 or C18 column).[1]
-
Success Criteria: Disappearance of the Azide-Protein peak and appearance of the Product peak (+155 Da).
Fluorescence Characterization
While 1-methylindoles are not "bright" fluorophores like Fluorescein, they possess intrinsic UV fluorescence useful for purity checks.[1]
-
Excitation: 280–290 nm[1]
-
Emission: 310–350 nm (Solvent dependent)
-
Note: The triazole formation may slightly red-shift the emission compared to the free alkyne due to extended conjugation, though the effect is often subtle in 4-substituted indoles.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation | Indole solubility limits exceeded. | Reduce Indole excess to 5x-10x. Ensure DMSO < 5% v/v final. |
| Protein Degradation | Reactive Oxygen Species (ROS) from Cu/Ascorbate.[1] | Increase THPTA concentration (1:10 Cu:Ligand ratio).[1] Perform reaction at 4°C. |
| Low Yield | Inactive Copper or Oxygen inhibition.[1] | Use fresh Sodium Ascorbate (it degrades rapidly).[1] Degas buffers. |
| High Background | Non-specific hydrophobic binding of indole.[1] | Perform extensive washing with buffers containing 5-10% glycerol or low detergent (0.05% Tween-20).[1] |
Visualization of Workflow
Figure 2: Operational sequence for labeling azide-modified biomolecules with 4-Ethynyl-1-methyl-1H-indole.
References
-
Chemical Synthesis: Kerr, M. A., et al. (2022).[1] 3,4-Annulated Indoles via Tandem Cyclopropane Ring-Opening/Conia-ene and Michael Addition/Conia-ene Reactions.
-
Commercial Availability & Classification: ChemScene. 4-Ethynyl-1-methyl-1H-indole Product Page.
-
Bioconjugation Methodology: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.
-
Indole Photophysics: Photophysical properties of substituted indoles. NIST Chemistry WebBook.[1]
Application Note: Metal-Free Synthesis of 4-Ethynyl-1-methyl-1H-indole Derivatives
Executive Summary
The functionalization of the indole scaffold at the C4 position represents a significant challenge in medicinal chemistry due to the inherent electronic bias of the indole ring, which favors electrophilic substitution at C3. However, C4-substituted indoles are increasingly privileged pharmacophores in kinase inhibitors (e.g., Rho-kinase) and antiviral agents. Traditional methods for introducing alkynes, such as the Sonogashira coupling, rely on Palladium/Copper catalysis. While effective, these methods introduce heavy metal contaminants that require costly remediation to meet ICH Q3D guidelines for pharmaceutical intermediates.
This Application Note details a robust, metal-free synthetic route to 4-ethynyl-1-methyl-1H-indole using the Seyferth-Gilbert Homologation (Bestmann-Ohira modification) . This protocol operates under mild basic conditions at room temperature, avoiding both transition metals and the cryogenic/strong-base conditions associated with traditional Corey-Fuchs olefination.
Scientific Background & Retrosynthetic Analysis
The C4 Functionalization Challenge
The indole nucleus is electron-rich, with the nitrogen lone pair activating the C3 position. Direct C-H functionalization at C4 is electronically unfavorable without specific directing groups or transition metal catalysts (e.g., Rh/Ru). Therefore, the most reliable metal-free approach involves the functional group transformation of a pre-installed aldehyde at C4.
Strategic Disconnection
The target molecule, 4-ethynyl-1-methyl-1H-indole (1) , is accessed via a one-carbon homologation of 1-methyl-1H-indole-4-carbaldehyde (2) .
-
Route A (Recommended): Bestmann-Ohira Reagent (BOR). Uses mild carbonate base (K₂CO₃) and methanol.[1] Strictly transition-metal-free.
-
Route B (Alternative): Corey-Fuchs Reaction.[1][2] Uses PPh₃/CBr₄ followed by n-BuLi.[2] While transition-metal-free, it requires pyrophoric lithium bases and low temperatures.
Figure 1: Retrosynthetic Logic
Caption: Retrosynthetic disconnection relying on C1-homologation of the aldehyde.
Primary Protocol: Bestmann-Ohira Homologation[5][6]
This protocol utilizes the Bestmann-Ohira Reagent (BOR) (dimethyl (1-diazo-2-oxopropyl)phosphonate).[3] The reaction is driven by the base-mediated deacetylation of the reagent to generate the active dimethyl diazomethylphosphonate anion in situ.
Materials & Reagents[1][3][5][7][8]
-
Substrate: 1-Methyl-1H-indole-4-carbaldehyde (1.0 equiv).
-
Reagent: Bestmann-Ohira Reagent (1.2 - 1.5 equiv).
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv).
-
Solvent: Methanol (MeOH), anhydrous.
-
Atmosphere: Nitrogen or Argon.
Mechanistic Pathway
Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a diazoalkene intermediate which undergoes rapid elimination to the alkyne.
Caption: Mechanistic cascade of the Seyferth-Gilbert homologation using BOR.
Experimental Procedure (Step-by-Step)
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen.[1]
-
Substrate Dissolution: Add 1-methyl-1H-indole-4-carbaldehyde (159 mg, 1.0 mmol) and anhydrous Methanol (5 mL). Stir until fully dissolved.
-
Base Addition: Add K₂CO₃ (276 mg, 2.0 mmol) in one portion. The suspension may become slightly turbid.
-
Reagent Addition: Add the Bestmann-Ohira Reagent (230 mg, 1.2 mmol) dropwise via syringe over 5 minutes.
-
Note: Gas evolution (N₂) may be observed as the reaction progresses.
-
-
Reaction: Stir the mixture at Room Temperature (20–25 °C) for 4–12 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). The aldehyde spot (lower R_f) should disappear, replaced by the alkyne (higher R_f, UV active).
-
-
Quench & Workup:
-
Dilute the reaction mixture with Diethyl Ether (20 mL) and Water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with Diethyl Ether (2 x 15 mL).
-
Combine organics, wash with Brine (20 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 95:5 to 90:10).
Expected Yield & Data
-
Yield: 85–92% (Typical for electron-rich aromatics).
-
Appearance: Pale yellow to off-white solid.
Analytical Characterization
To validate the synthesis, look for the diagnostic loss of the aldehyde proton and the appearance of the acetylenic proton.
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ ~3.30 ppm (s, 1H) | C≡C-H (Terminal Alkyne) |
| δ ~10.2 ppm (Absent) | CHO (Aldehyde - Disappears) | |
| δ ~3.80 ppm (s, 3H) | N-CH₃ (Methyl group) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~82.0, 78.5 ppm | C≡C (Alkyne Carbons) |
| IR Spectroscopy | ~2100 cm⁻¹ (Weak/Medium) | C≡C Stretch |
| ~3250–3300 cm⁻¹ (Sharp) | ≡C-H Stretch |
Comparative Analysis: Metal-Free vs. Metal-Catalyzed
The following table summarizes why the Bestmann-Ohira protocol is preferred for pharmaceutical intermediates over traditional methods.
| Feature | Bestmann-Ohira (This Protocol) | Sonogashira Coupling | Corey-Fuchs Reaction |
| Metal Content | None (Strictly Organic) | Pd/Cu (Requires scavenging) | Li (Organometallic) |
| Conditions | Mild Base (K₂CO₃), RT | High Temp, Amine Base | Cryogenic (-78°C), Strong Base |
| Atom Economy | Moderate (Loss of phosphate) | High | Low (Multi-step, heavy waste) |
| Scalability | High (No pyrophorics) | Moderate (Cat. poisoning) | Low (BuLi handling) |
| Impurity Profile | Phosphate salts (Water soluble) | Pd/Cu traces (Genotoxic) | Phosphine oxides (Hard to remove) |
Safety & Handling
-
Bestmann-Ohira Reagent: While more stable than many diazo compounds, it should be stored in a refrigerator (2-8°C). Avoid heating the neat reagent.
-
Diazo Intermediates: The reaction generates N₂ gas. Ensure the reaction vessel is vented through a bubbler to prevent pressure buildup.
-
Solvents: Methanol is toxic and flammable. Perform all operations in a fume hood.
References
-
Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[3] Synlett, 1996(06), 521-522.
-
Dickson, H. D., Smith, S. C., & Hinkle, K. W. (2004).[1] A mild, chemoselective protocol for the conversion of aldehydes to alkynes.[1][3] Tetrahedron Letters, 45(29), 5597-5599.
-
Giering, S. J., et al. (2021). Synthesis of Indole Derivatives as Prevalent Moieties Present in Selected Alkaloids. RSC Advances. (Context on Indole reactivity).
-
Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes.[2][4][3][5][6] Tetrahedron Letters, 13(36), 3769-3772. (Comparison Method).
Sources
- 1. scispace.com [scispace.com]
- 2. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 6. Corey-Fuchs Reaction [organic-chemistry.org]
Large-scale synthesis of 4-Ethynyl-1-methyl-1h-indole
Application Note: Large-Scale Synthesis of 4-Ethynyl-1-methyl-1H-indole
Executive Summary
4-Ethynyl-1-methyl-1H-indole is a critical pharmacophore intermediate, widely utilized in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets) and molecular glues. While bench-scale synthesis often relies on unoptimized Sonogashira couplings followed by chromatographic purification, such methods are untenable for multi-kilogram production due to safety hazards (Glaser homocoupling), cost (palladium loss), and throughput bottlenecks (chromatography).
This application note details a robust, scalable process for the synthesis of 4-ethynyl-1-methyl-1H-indole starting from commercially available 4-bromoindole. The protocol prioritizes process safety , crystalline isolation , and catalyst economy .
Retrosynthetic Strategy & Pathway
The synthesis is designed as a linear, three-step sequence. The decision to methylate before the Sonogashira coupling is critical; N-methyl protons are acidic and can interfere with base-mediated coupling cycles, leading to side reactions. Furthermore, the N-methyl group increases the solubility of the intermediate in preferred process solvents (toluene/THF).
Step 1: N-Methylation of 4-bromoindole using mild phase-transfer conditions (avoiding pyrophoric NaH). Step 2: Sonogashira coupling with trimethylsilylacetylene (TMSA) to install the protected alkyne. Step 3: Controlled desilylation to release the terminal alkyne.
Figure 1: Synthetic route for 4-Ethynyl-1-methyl-1H-indole.
Process Chemistry Considerations
Safety: The Acetylene Hazard
Terminal acetylenes are high-energy functional groups.
-
Thermal Hazard: Differential Scanning Calorimetry (DSC) of 4-ethynylindoles typically shows sharp exotherms >150°C. Distillation is forbidden at scale.
-
Glaser Coupling: The presence of CuI and O2 leads to di-alkyne dimers (homocoupling). Strict inertion (N2/Ar sparging) is mandatory.
Catalyst Selection
-
Palladium Source: Pd(PPh3)2Cl2 is selected over Pd(dppf)Cl2 for cost efficiency and ease of removal.
-
Copper Loading: Minimized to 1.5 mol% to reduce homocoupling risks while maintaining reaction rate.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-1-methylindole
Rationale: Use of KOH/DMSO avoids the hydrogen gas evolution associated with NaH, making the process safer for large reactors.
Reagents:
-
4-Bromoindole (1.0 equiv)
-
Iodomethane (MeI) (1.2 equiv)
-
KOH (powdered) (2.0 equiv)
-
DMSO (5 vol)
Protocol:
-
Charge 4-bromoindole and DMSO into the reactor. Stir to dissolve.
-
Cool the mixture to 10°C.
-
Add powdered KOH in portions, maintaining internal temperature < 25°C.
-
Add Iodomethane dropwise over 60 minutes. Caution: Exothermic.
-
Stir at 20–25°C for 2 hours. Monitor by HPLC (Target: < 0.5% SM).
-
Quench: Slowly add water (10 vol) while cooling (keep < 30°C).
-
Isolation: The product precipitates as a solid or heavy oil. Extract with MTBE (methyl tert-butyl ether). Wash organic layer with water (3x) to remove DMSO.
-
Concentrate to dryness.
-
Yield Expectation: 95-98%
-
Appearance: Pale yellow oil (crystallizes upon standing).
-
Step 2: Sonogashira Coupling (Installation of TMS-Alkyne)
Rationale: Triethylamine serves as both solvent and base, simplifying workup. High dilution is avoided to maximize throughput.
Reagents:
-
4-Bromo-1-methylindole (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.2 equiv)
-
Pd(PPh3)2Cl2 (0.02 equiv / 2 mol%)
-
CuI (0.015 equiv / 1.5 mol%)
-
Triethylamine (Et3N) (6 vol)
Protocol:
-
Inertion: Charge 4-bromo-1-methylindole, Pd(PPh3)2Cl2, and CuI into the reactor. Cycle Vacuum/Nitrogen 3 times.
-
Add degassed Et3N. Sparge with Nitrogen for 15 minutes.
-
Add TMSA via syringe/header tank.
-
Heat the mixture to 75–80°C .
-
Note: Reaction rate is sensitive to O2. Ensure positive N2 pressure.
-
-
Stir for 4–6 hours. Monitor HPLC (Target: > 98% conversion).
-
Workup: Cool to 20°C. Filter the batch through a Celite pad to remove Pd/Cu salts. Rinse cake with EtOAc.
-
Concentrate the filtrate.[1]
-
Purification: Recrystallize from Heptane/EtOAc (9:1) to remove Pd residuals.
-
Yield Expectation: 88-92%
-
Appearance: Crystalline tan solid.
-
Step 3: Deprotection to 4-Ethynyl-1-methyl-1H-indole
Rationale: K2CO3/MeOH is milder than TBAF and avoids silicon byproducts that complicate extraction.
Reagents:
-
4-((trimethylsilyl)ethynyl)-1-methylindole (1.0 equiv)
-
K2CO3 (0.5 equiv)
-
Methanol (MeOH) (8 vol)
Protocol:
-
Dissolve the TMS-intermediate in MeOH.
-
Add K2CO3 solid.
-
Stir at 20°C for 1–2 hours. Do not heat.
-
Monitor HPLC (complete conversion is usually rapid).
-
Workup: Concentrate MeOH to ~2 vol. Dilute with water (10 vol) and extract with DCM (Dichloromethane) or MTBE.
-
Final Isolation: Concentrate at < 35°C (product is volatile and heat-sensitive).
-
Storage: Store under Argon at -20°C. Protect from light.
-
Yield Expectation: 95%
-
Purity: >99% (HPLC area).[1]
-
Data Summary & Specifications
| Parameter | Specification | Notes |
| Overall Yield | 80–85% | Calculated from 4-bromoindole |
| Appearance | Off-white to pale brown solid | Darkens upon air exposure |
| Purity (HPLC) | > 98.5% | Critical for kinase assays |
| Pd Content | < 20 ppm | Requires scavenger resin if skipped cryst. |
| Storage | -20°C, Dark, Inert | Polymerizes at ambient temp over months |
Troubleshooting & Optimization
Issue: Homocoupling (Glaser Product) Observed
-
Symptom:[4][5] New peak at RRT ~1.5 on HPLC; dimer formation.
-
Fix: Increase N2 sparging time; ensure TMSA is added after degassing.
Issue: Incomplete Conversion in Step 2
-
Root Cause:[5][6] Catalyst poisoning or aryl bromide deactivation.
-
Fix: Add a second charge of catalyst (0.5 mol%) dissolved in degassed solvent. Raise temp to reflux (caution: check solvent BP).
Issue: Darkening of Final Product
-
Fix: Limit drying temperature to 30°C. Use a radical inhibitor (e.g., BHT) in trace amounts if permissible for downstream use.
Equipment & Workflow Logic
Figure 2: Process workflow for the coupling and deprotection stages.
References
-
Sonogashira Coupling Mechanism & C
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Indole Functionaliz
- Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in C-C Bond Forming Processes.
-
Safety in Alkyne Synthesis
- Sperry, J. B., et al. (2010). Safety of Alkynes: Thermal Stability and Handling. Organic Process Research & Development, 14(3), 667-672.
-
Deprotection of TMS-Alkynes
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing mild base cleavage of silyl alkynes).
Sources
Troubleshooting & Optimization
Purification of 4-Ethynyl-1-methyl-1h-indole by column chromatography
Ticket #: PUR-4EM-IND-001 Subject: Technical Guide: Purification of 4-Ethynyl-1-methyl-1H-indole via Column Chromatography Status: Open Support Level: Tier 3 (Senior Application Scientist)[1][2]
Executive Summary
Purifying 4-Ethynyl-1-methyl-1H-indole presents a unique intersection of challenges: handling the acid-sensitivity of the electron-rich indole core, preserving the reactive terminal alkyne, and removing stubborn byproducts typical of Sonogashira couplings (specifically Triphenylphosphine oxide - TPPO).[1]
This guide deviates from standard "cookbook" protocols. Instead, it provides a diagnostically driven workflow . We prioritize pre-column remediation (TPPO removal) to prevent column overloading and employ a buffered stationary phase to minimize on-column polymerization.[1][2]
Module 1: Pre-Purification Diagnostics (The "Triage")
Before packing your column, you must address the "Invisible" impurities that destroy separation resolution.
Critical Check: The TPPO Problem
If you synthesized this compound via Sonogashira coupling, your crude mixture likely contains Triphenylphosphine oxide (TPPO).[1][2] TPPO is deceptive; it streaks on TLC and can co-elute with polar indoles.
-
Diagnostic: Run a TLC in 100% EtOAc. TPPO usually has an Rf of ~0.3–0.4 but trails heavily.
-
Resolution: Do not load a crude reaction mixture containing >10% TPPO onto a silica column. It will broaden your product bands.
Protocol: The "TPPO Crash" (Pre-Column Workup)
-
Concentrate the crude reaction mixture to a viscous oil.
-
Resuspend in a minimum amount of Dichloromethane (DCM) .
-
Slowly add cold Diethyl Ether (Et₂O) or Hexanes (ratio 1:5 DCM:Hexane) with vigorous stirring.
-
TPPO will precipitate as a white solid.
-
Filter through a sintered glass funnel. The filtrate contains your indole product.
Module 2: The Separation Protocol
Stationary Phase Strategy: The "Buffered" Column
Terminal alkynes and electron-rich indoles are acid-sensitive. Standard Silica Gel 60 (pH ~6.5–7.[1][2]0) can be sufficiently acidic to catalyze dimerization or hydration of the alkyne over long elution times.
-
The Fix: Use Triethylamine (TEA) to neutralize the silica.[1]
-
Packing Method: Slurry pack the silica using Hexanes + 1% TEA . Flush with 2 column volumes (CV) of this buffer before introducing the product.[1]
Mobile Phase Gradient
-
Modifier: 0.5% TEA (Maintain this throughout the run to prevent "tailing").
| Phase | Solvent Ratio (Hex:EtOAc) | Purpose |
| Equilibration | 100:0 (+1% TEA) | Neutralize silica acidity.[1][2] |
| Loading | DCM (Min. volume) | Load sample as a tight band. |
| Elution 1 | 98:2 | Elute non-polar impurities (e.g., bis-TMS acetylene residues).[1][2] |
| Elution 2 | 95:5 to 90:10 | Target elution window. 4-Ethynyl-1-methylindole typically elutes here.[1] |
| Wash | 50:50 | Flush remaining TPPO/dimers. |
Technical Insight: 4-Ethynyl-1-methylindole is less polar than 4-bromo-1-methylindole (starting material) due to the loss of the polarizable bromine, but the difference is slight.[1] A shallow gradient (e.g., 1% increase every 2 CV) is required for separation.[1][2]
Module 3: Visualizing the Workflow
The following diagram outlines the critical decision paths for purifying this specific scaffold.
Caption: Figure 1. Optimized purification workflow for 4-Ethynyl-1-methyl-1H-indole, emphasizing pre-column TPPO removal and buffered silica chromatography.
Module 4: Troubleshooting & FAQs
Q1: My product spot is "streaking" or "tailing" badly on the TLC and column. Is it decomposing?
-
Diagnosis: Indoles are nitrogenous bases (albeit weak).[1][2] They interact with the silanol groups (Si-OH) on the silica surface via hydrogen bonding.[1]
-
The Fix: This confirms the need for Triethylamine (TEA) .[1] If you are already using TEA and it still streaks, the sample might be too concentrated, or you have residual copper salts from the coupling.
-
Action: Wash the crude organic layer with 10% EDTA or NH₄Cl(aq) before the column to strip copper residues, which cause severe streaking.[1]
Q2: I see a red/brown band stuck at the top of the column that won't move.
-
Diagnosis: This is likely polymerized indole or oxidative decomposition products (Glaser coupling diynes).[1][2]
-
Action: Ignore it. Do not increase polarity to "flush" this down; you will only contaminate your pure fractions. This material is usually insoluble and essentially "dead."
Q3: The starting material (4-bromo-1-methylindole) and product (4-ethynyl-1-methylindole) are co-eluting. [1][2]
-
Diagnosis: The Rf difference is insufficient for the current gradient speed.
-
Action: Switch to a Toluene/Hexane system. Aromatic solvents like toluene interact with the indole pi-system differently than EtOAc, often providing orthogonal selectivity. Try Toluene:Hexane (1:1).[1][2]
Q4: Can I use Alumina instead of Silica?
-
Analysis: Yes. Neutral Alumina (Activity Grade II or III) is actually safer for terminal alkynes than silica because it is less acidic.[1][2]
-
Trade-off: Alumina has lower resolution (theoretical plates) than silica.[1][2] Only use this if the TEA-buffered silica method fails to prevent decomposition.
Module 5: Stability & Storage Protocols
Once purified, 4-Ethynyl-1-methyl-1H-indole is a reactive intermediate.[1][2]
-
Light Sensitivity: Indoles oxidize to isatin-like derivatives under UV/visible light. Wrap flasks in aluminum foil during evaporation.
-
Concentration: Do not heat above 35°C on the rotary evaporator. Terminal alkynes can polymerize thermally.
-
Long-term Storage: Store as a solid or concentrated oil under an Argon atmosphere at -20°C. Avoid storing in solution (especially chlorinated solvents like chloroform) for long periods, as these can become acidic over time.[1][2]
References
-
Sonogashira Coupling & Workup: Chinchilla, R., & Nájera, C. (2007).[1][2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews. [Link][1]
-
TPPO Removal Techniques: Batesky, D. C., et al. (2017).[1][2][4] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[4] The Journal of Organic Chemistry. [Link][1][2][4]
-
Indole Purification (Buffered Silica): Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2] Rapid chromatographic technique for preparative separations with moderate resolution.[5] The Journal of Organic Chemistry. [Link] (Foundational text on Flash Chromatography parameters).[1][2]
-
General Indole Synthesis/Handling: Gribble, G. W. (2000).[1][2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
Optimizing reaction conditions for ethynylation of 1-methyl-1H-indole
Welcome to the Advanced Synthesis Support Portal. Ticket ID: IND-ETH-001 Topic: Optimization of Reaction Conditions for Ethynylation of 1-Methyl-1H-Indole Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Strategic Overview & Method Selection
Before optimizing conditions, you must select the synthetic pathway that aligns with your starting material availability and atom-economy goals. The ethynylation of 1-methyl-1H-indole generally proceeds via two distinct mechanisms: Direct C–H Functionalization (Modern, Atom-Economical) or Classical Cross-Coupling (Robust, Pre-functionalized).
Decision Matrix: Pathway Selection
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability.
Protocol A: Direct C3-H Alkynylation (Gold/TIPS-EBX)
This is the preferred method for unmodified 1-methyl-1H-indole. It utilizes hypervalent iodine reagents (TIPS-EBX) and Gold(I) catalysis to achieve high regioselectivity at the C3 position without pre-functionalization.
Core Mechanism & Logic
The reaction relies on the "oxidative alkynylation" mechanism. The Gold(I) catalyst activates the alkyne triple bond of the hypervalent iodine reagent (TIPS-EBX). The nucleophilic C3 position of the indole attacks this activated complex. Unlike traditional cross-couplings, the iodine(III) center acts as a "hyperleaving group" and oxidant, driving the reaction.
Optimized Protocol
-
Substrate: 1-Methyl-1H-indole (1.0 equiv)
-
Reagent: TIPS-EBX (1.2 equiv)[1]
-
Catalyst: AuCl (5 mol%) or AuCl(PPh3) / AgSbF6 (5 mol%)
-
Solvent: Acetonitrile (MeCN) or Diethyl Ether (Et2O)
-
Conditions: Room Temperature (23°C), open air possible but inert atmosphere recommended for reproducibility.
Troubleshooting Guide: Direct C-H Activation
Q: My conversion stalls at ~40-50%. Adding more catalyst doesn't help. Why? A: This is often due to the degradation of the TIPS-EBX reagent or catalyst poisoning.
-
Root Cause: TIPS-EBX is sensitive to prolonged thermal stress or nucleophilic attack by solvent impurities.
-
Fix:
-
Reagent Quality: Recrystallize TIPS-EBX from CH3CN/Et2O if it appears yellow/brown (should be white).
-
Slow Addition: Do not add all TIPS-EBX at once. Add it in two portions (0.6 equiv at T=0, 0.6 equiv at T=2h).
-
Gold Source: Switch from simple AuCl to a cationic gold species generated in situ (AuCl(PPh3) + AgSbF6) to increase Lewis acidity and turnover frequency [1].
-
Q: I am observing a byproduct that looks like the C2-alkynylated isomer. A: While C3 is electronically favored, steric bulk or high temperatures can force C2 functionalization.
-
Root Cause: 1-Methylindole is highly nucleophilic at C3. If C3 is blocked or if the reaction temperature is too high (>60°C), the "thermodynamic" C2 product may form, or migration can occur.
-
Fix:
-
Temperature Control: Strictly maintain 20–25°C. Do not heat.
-
Solvent Switch: Change from MeCN (polar) to Et2O or Toluene (non-polar). Non-polar solvents often enhance the kinetic preference for C3 by destabilizing the transition state required for C2 attack [2].
-
Q: The reaction mixture turns black immediately. A: "Gold mirror" formation indicates reduction of Au(I) to Au(0), which is catalytically inactive for this cycle.
-
Root Cause: Presence of strong reducing agents or amine impurities in the indole starting material.
-
Fix: Distill 1-methyl-1H-indole prior to use to remove oxidative impurities or polymerized indoles.
Workflow Visualization: Gold Catalysis Cycle
Figure 2: Simplified catalytic cycle for Au(I)-mediated C3-alkynylation using TIPS-EBX.
Protocol B: Classical Sonogashira Coupling
Use this route if you already possess 3-iodo-1-methylindole . This method is robust but requires careful control of oxygen to prevent alkyne homocoupling.
Optimized Protocol
-
Substrate: 3-Iodo-1-methylindole (1.0 equiv)
-
Alkyne: Terminal alkyne (e.g., TIPS-acetylene) (1.2 equiv)
-
Catalyst: PdCl2(PPh3)2 (2-5 mol%)
-
Co-Catalyst: CuI (1-2 mol%)
-
Base/Solvent: Et3N or Diisopropylamine (DIPA) / THF (1:1 mixture)
-
Conditions: Degassed, Argon atmosphere, 40–60°C.
Troubleshooting Guide: Cross-Coupling
| Issue | Observation | Root Cause | Corrective Action |
| Glaser Coupling | Formation of di-alkyne (R-C≡C-C≡C-R) instead of product. | Presence of Oxygen (O2) promotes Cu-mediated homocoupling. | Critical: Degas solvents via "Freeze-Pump-Thaw" (3 cycles) or vigorous Argon sparging for 20 mins. |
| Pd Black | Black precipitate forms early; reaction stops. | Catalyst decomposition / Ligand dissociation. | Add excess PPh3 (10 mol%) to stabilize the Pd species. Ensure temperature is not >80°C. |
| No Reaction | Starting material (Iodoindole) remains unchanged. | Oxidative addition failure (Sterics/Electronics). | 3-Iodoindoles are electron-rich and can be sluggish. Switch to Pd(dppf)Cl2 or bulky phosphine ligands (e.g., XPhos) to facilitate oxidative addition [3]. |
Purification & Analysis
Q: My product decomposes on the silica column. A: Indoles, especially alkynyl-substituted ones, can be acid-sensitive.
-
Fix: Pre-treat the silica gel with 1% Triethylamine (Et3N) in Hexanes before loading the column. This neutralizes the acidic sites on the silica. Use a gradient of Hexanes:Ethyl Acetate.
Q: How do I verify regioselectivity (C2 vs C3)? A: 1H NMR is definitive.
-
C3-Substituted: You will see a singlet (or doublet with small coupling) for the C2-H proton around 7.0–7.2 ppm .
-
C2-Substituted: You will see the C3-H proton, often further upfield, and the characteristic splitting pattern of the benzene ring protons will differ.
-
NOESY: Look for a correlation between the N-Methyl group (approx 3.7 ppm) and the C2-H proton. If this correlation exists, C2 is unsubstituted (meaning your product is C3-alkynylated).
References
-
Brand, J. P., & Waser, J. (2010). Direct Alkynylation of Indole and Pyrrole Heterocycles.[2] Angewandte Chemie International Edition, 49(41), 7304–7307.
-
Tolnai, G. L., et al. (2016).[3] Gold-catalyzed direct alkynylation of tryptophan in peptides using TIPS-EBX. Beilstein Journal of Organic Chemistry, 12, 745–749.[3] [3]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Li, Y., et al. (2020). Palladium and Copper Catalyzed Sonogashira Cross Coupling: A Review. Molecules, 25(9), 2089.
Sources
- 1. One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in alkynylation with hypervalent iodine reagents - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06168F [pubs.rsc.org]
- 3. Gold-catalyzed direct alkynylation of tryptophan in peptides using TIPS-EBX - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in indole functionalization
Technical Support Center: Indole Functionalization Troubleshooting
Topic: Troubleshooting Low Conversion Rates in Indole Functionalization Role: Senior Application Scientist Status: Operational
Module 1: The Diagnostic Triage
"Why is my reaction stalling?"
Low conversion in indole chemistry is rarely a simple kinetic issue; it is usually a competition between the indole's inherent nucleophilicity (C3) and the desired catalytic cycle (often C2 or C-H activation). Before adjusting equivalents, use this logic flow to identify the bottleneck.
Visual Diagnostic Tree
(Graphviz Diagram: Troubleshooting Logic Flow)
Caption: Decision matrix for isolating the root cause of stalled indole functionalization, distinguishing between kinetic inhibition and catalyst deactivation.
Module 2: The C3-Functionalization Hub (Electrophilic Substitution)
Context: The C3 position is the "super-nucleophile" of the indole system. Low conversion here is counter-intuitive and usually points to electronic deactivation or Lewis Acid failure.
Q: I am attempting a Friedel-Crafts alkylation at C3, but the reaction stalls at 20% conversion. Why?
A: This is likely due to Product Inhibition or N-H Poisoning .
-
Mechanism: The indole C3 attacks the electrophile. The resulting intermediate (indolenium ion) must lose a proton to re-aromatize.
-
The Stall: If you are using a Lewis Acid (e.g.,
, ), the basic nitrogen of the product (or the starting material) can coordinate to the metal center, poisoning the catalyst. -
Solution:
-
Protect the Nitrogen: Use an electron-withdrawing group (EWG) like Tosyl (Ts) or Acetyl (Ac) to reduce the basicity of the nitrogen, preventing it from binding the Lewis Acid [1].
-
Switch Catalysts: Move to "harder" Lewis acids or Brønsted acids (e.g., Phosphoric Acids) that tolerate basic amines.
-
Q: My indole has an electron-withdrawing group (EWG) at C5. Reaction times are exceeding 48 hours. A: Indoles with EWGs (nitro, cyano, ester) on the benzenoid ring significantly reduce the nucleophilicity of the C2-C3 double bond.
-
Fix: Increase the temperature (up to 80°C) and use a more polar solvent (e.g., HFIP - Hexafluoroisopropanol) which stabilizes the transition state via hydrogen bonding.
Module 3: Transition Metal-Catalyzed C-H Activation
Context: This is the most frequent area of failure. Direct C2 or C4-C7 functionalization requires breaking a stable C-H bond, often competing with the easier C3-electrophilic attack.
Q: I am trying to arylate C2 using Pd(OAc)2, but I see Pd black precipitating within 1 hour.
A: "Pd Black" indicates the formation of inactive Pd(0) clusters. This happens when the re-oxidation step (Pd(0)
-
Root Cause: Inefficient oxidant or solvent interference.
-
Protocol Adjustment:
-
Oxidant: Ensure you are using a competent oxidant like
or . Air/Oxygen alone is often insufficient for sterically demanding indoles [2]. -
Solvent: Avoid water or "wet" solvents unless using a specialized ligand. Water promotes Pd aggregation [3].
-
Additives: Add Pivalic Acid (30 mol%). It acts as a "proton shuttle," lowering the energy barrier for the C-H activation step (CMD mechanism).
-
Visual Mechanism: The C3-to-C2 Migration Trap
(Graphviz Diagram: Palladium Migration Pathway)
Caption: The critical migration step. If the C3-Pd species cannot migrate to C2, it reverts to starting material or forms side products.
Module 4: N-Protecting Group Strategy (The "Silent Killer")
Context: The choice of protecting group (PG) dictates the electronics of the ring. A mismatch here is the #1 cause of low conversion in C-H activation.
Table 1: Protecting Group Effects on Reactivity
| Protecting Group | Electronic Effect | Best For...[1] | Risk Factor |
| Free N-H | High e- density | C3-Friedel Crafts | Catalyst poisoning (binds Pd/Lewis Acids). |
| Methyl (Me) | Electron Donating (+I) | C3-Functionalization | Over-reactivity (dimerization). |
| Tosyl (Ts) | Strong EWG (-I/-M) | C2-Lithiation / Heck | Deactivates ring too much for weak electrophiles. |
| Boc | Moderate EWG | General Purpose | Acid labile; can fall off during Lewis Acid catalysis. |
| Pivaloyl (Piv) | Weak EWG + Steric | C4-C7 Directed C-H Activation | Difficult to remove (requires strong base) [4]. |
Q: I need to functionalize C4, but I only get C2 or C3 products. A: You lack a Directing Group (DG) . Standard Pd-catalysis favors C2/C3. To hit C4, you must use a DG that coordinates the metal to the C4 position.
-
Recommendation: Install a Pivaloyl or Dimethylcarbamoyl group on the Nitrogen. The carbonyl oxygen directs the Palladium to C4 via a 6-membered transition state [5].
Module 5: Validated Protocol (High-Reliability)
Protocol: Pd-Catalyzed C2-Arylation of N-Protected Indoles (Fujiwara-Moritani Type) Target: Overcoming low conversion in C2-arylation.
Reagents:
-
Substrate: N-Tosyl Indole (1.0 equiv)
-
Coupling Partner: Ethyl Acrylate or Aryl Iodide (1.5 equiv)
-
Catalyst:
(10 mol%) — Do not use Pd(dba)2 -
Oxidant:
(1.0 equiv) or (0.5 equiv) under -
Additive: Pivalic Acid (30 mol%) — Critical for conversion
-
Solvent: DCE (1,2-Dichloroethane) or t-Amyl Alcohol
Step-by-Step:
-
Drying: Flame-dry the reaction vessel. Moisture kills the active Pd(II) species.
-
Mixing: Add Indole, Oxidant, and Pd(OAc)2. Add solvent.[2][3]
-
Activation: Add Pivalic Acid. Why? This lowers the activation energy for C-H bond cleavage.
-
Temperature: Heat to 100-110°C. Note: Below 80°C, conversion will stall at <40%.
-
Monitoring: Check TLC at 2 hours. If spot is unchanged, add another 5 mol% Pd(OAc)2.
-
Workup: Filter through Celite to remove Ag/Pd residues.
Citation Support: This protocol relies on the CMD (Concerted Metallation-Deprotonation) mechanism validated by Fagnou and others [6].
References
-
Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis. Organic & Biomolecular Chemistry. [Link]
-
Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues. ACS Catalysis. [Link]
-
Transition Metal-Catalyzed C–H Functionalizations of Indoles. New Journal of Chemistry. [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines. MDPI Proceedings. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. [Link]
-
Palladium-Catalyzed C-2 and C-3 Dual C–H Functionalization of Indoles. Organic Letters. [Link]
Sources
Technical Support Center: Catalyst Optimization in Ethynyl Indole Synthesis
Ticket Status: OPEN Topic: Troubleshooting Catalyst Poisoning & Reaction Stalling in Sonogashira Coupling of Indoles Assigned Specialist: Senior Application Scientist, Catalysis Division
Diagnostic Triage: Why is my reaction failing?
Before modifying your protocol, identify the specific mode of failure. In ethynyl indole synthesis, "catalyst poisoning" is often a catch-all term for three distinct failure modes: Ligand Displacement , Competitive Homocoupling , or Metal Aggregation .
Use this symptom matrix to diagnose your current reaction mixture:
| Symptom | Observation | Root Cause | Immediate Action |
| The "Mirror" Effect | Reaction solution turns clear; black precipitate forms on flask walls. | Pd-Black Aggregation. The active Pd(0) species is unstable and has precipitated out of the cycle. | Stop. Add fresh ligand (e.g., PPh3) or switch to a palladacycle precatalyst. |
| The "Blue" Stall | Reaction turns green/blue; Alkyne is consumed; Indole remains. | Glaser Coupling (Copper Poisoning). Oxygen leak caused Cu-mediated homocoupling of the alkyne (forming diynes) instead of cross-coupling. | Purge. Degas solvent vigorously. Switch to Cu-free protocol (See Protocol B). |
| The "Silent" Death | No color change; No precipitate; No conversion. | Heterocycle Coordination. The Indole Nitrogen (N-H) or C3 position is binding the Pd, creating a stable, inactive complex. | Protect. Use N-Tosyl or N-Boc indole. Increase reaction temp to >60°C to break coordination. |
| The "Sludge" | Thick, insoluble precipitate forms immediately upon mixing. | Copper Acetylide Polymerization. Insoluble Cu-acetylide species have formed, halting transmetallation. | Dilute. Increase solvent volume or switch base (e.g., from Et3N to secondary amine like DIPA). |
The Mechanics of Failure
To fix the reaction, you must understand the competition at the molecular level. The diagram below illustrates the standard Sonogashira cycle (Green) versus the three primary "Death Loops" (Red) specific to indole substrates.
Figure 1: The catalytic cycle of ethynyl indole synthesis. Green nodes represent the productive pathway; Red/Black nodes indicate specific failure points caused by indole functionality or oxygen contamination.
Technical Deep Dive: The Indole Factor
Indoles are "privileged" scaffolds but notorious catalyst poisons due to two electronic features:
A. The N1-H Acidity (pKa ~16)
If you are using a basic Sonogashira condition (e.g., Et3N, K2CO3) with an unprotected indole , the N-H is deprotonated. The resulting indolyl anion is a potent ligand that displaces phosphines on the Palladium.
-
Result: Formation of [Pd(Indolyl)2(L2)] species which are catalytically dead.
-
Fix: Protect the nitrogen with an electron-withdrawing group (EWG) like Tosyl (Ts) or Boc. This reduces the Lewis basicity of the nitrogen.
B. The C3-Nucleophilicity
The C3 position of indole is electron-rich. In electrophilic Pd(II) cycles, the Pd species can coordinate to the C3 position (C-H activation pathway) rather than the Halide position, especially if the Halide is at the C2 position.
-
Result: Regio-scrambling or formation of stable C3-palladacycles.
-
Fix: Use bulky, electron-rich ligands (like XPhos or SPhos ) which sterically discourage non-specific coordination to the indole backbone.
Validated Protocols
Do not rely on generic "textbook" Sonogashira conditions. Use these optimized workflows.
Protocol A: The "Robust" Method (Protected Indoles)
Best for: Scale-up, 3-iodoindoles, and substrates with EWGs.
Reagents:
-
Catalyst: PdCl2(PPh3)2 (2-5 mol%)
-
Co-Catalyst: CuI (1-2 mol%) — Keep Cu low to prevent acetylide precipitation.
-
Base/Solvent: Et3N (3 equiv) in THF (0.1 M).
-
Substrate: N-Tosyl-3-iodoindole.
Step-by-Step:
-
Degas: Sparge THF with Argon for 15 minutes. Oxygen is the enemy of CuI.
-
Pre-mix: Add Indole halide, Pd catalyst, and CuI to the flask under Argon.
-
Initiate: Add Et3N followed by the Alkyne (dropwise).
-
Monitor: Stir at 45°C . Room temperature is often insufficient for sterically crowded indoles.
-
Checkpoint: If the solution turns dark brown/black within 10 minutes, your catalyst load is too high or ligand is insufficient.
-
Protocol B: The "Copper-Free" Method (Sensitive/Unprotected Indoles)
Best for: Preventing Glaser coupling and avoiding heavy metal contamination.
Reagents:
-
Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%).
-
Base: Cs2CO3 (2.0 equiv).[1]
-
Solvent: CH3CN or 1,4-Dioxane.
-
Temperature: 80°C.
Why this works: XPhos is a bulky biaryl phosphine ligand. It forms a highly active monolithic Pd(0) species that performs oxidative addition rapidly, even on electron-rich rings, without needing Copper to activate the alkyne. This completely eliminates the risk of Glaser homocoupling.
Frequently Asked Questions (FAQ)
Q: Can I use Pd/C (Heterogeneous) to avoid soluble catalyst poisoning? A: Generally, no. While Pd/C works for simple aryl halides, ethynyl indoles often adsorb irreversibly onto the carbon support due to pi-stacking, leading to low yields. If you must use heterogeneous catalysis, consider Pd-EnCat™ (encapsulated Pd) to reduce leaching and poisoning.
Q: My reaction works for phenylacetylene but fails for aliphatic alkynes. Why? A: Aliphatic alkynes (e.g., 1-hexyne) are less acidic than phenylacetylene. In the standard Cu/Pd cycle, the transmetallation step is slower.
-
Fix: Increase the basicity (switch from Et3N to DIPA or Piperidine) to facilitate the deprotonation of the aliphatic alkyne.
Q: How do I remove the Copper residues from the final product? A: Indoles love to chelate copper. A simple water wash is insufficient. Wash the organic layer with 10% aqueous NH4OH (ammonia) or a solution of EDTA . The aqueous layer should turn bright blue (Cu-complex) removing the metal from your product.
References
-
Mechanisms of Pd/Cu Cycles: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Copper-Free Protocols: Pu, X., Li, H., & Colacot, T. J. (2013). C–H Activation of Indoles: Ligand Controls Regioselectivity. Journal of Organic Chemistry, 78(2), 568–581. Link
-
Indole Poisoning & Protection: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Glaser Coupling Interference: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link
Sources
Characterization of impurities in 4-Ethynyl-1-methyl-1h-indole synthesis
An In-Depth Technical Guide for Researchers
Welcome to the technical support guide for the synthesis and impurity characterization of 4-ethynyl-1-methyl-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during its synthesis.
The primary route to 4-ethynyl-1-methyl-1H-indole is the Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide, typically 4-iodo- or 4-bromo-1-methyl-1H-indole, using a palladium catalyst and a copper(I) co-catalyst.[1][2] While highly effective, the reaction is sensitive to various parameters that can lead to the formation of characteristic impurities. This guide provides a structured, question-and-answer-based approach to help you identify, understand, and mitigate these issues.
Core Synthetic Pathway: The Sonogashira Coupling
The reaction involves the palladium-catalyzed coupling of 4-halo-1-methyl-1H-indole with a suitable ethynylating agent. A common strategy involves using a protected alkyne like trimethylsilylacetylene (TMSA), followed by a deprotection step.
Caption: General workflow for the synthesis of 4-ethynyl-1-methyl-1H-indole.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1. What are the primary impurities I should expect in my crude reaction mixture, and why do they form?
Understanding the potential side reactions is the first step in troubleshooting. The main impurities arise from predictable, competing reaction pathways inherent to the Sonogashira coupling mechanism.
-
Unreacted Starting Material (4-halo-1-methyl-1H-indole): Its presence indicates an incomplete reaction.
-
Alkyne Homocoupling Product (Glaser Coupling): This is the most common byproduct, resulting in 1,4-bis(trimethylsilyl)buta-1,3-diyne (if using TMSA). This side reaction is catalyzed by the copper(I) species, especially in the presence of oxygen, which oxidizes Cu(I) to Cu(II), facilitating the dimerization.[2]
-
Dehalogenated Starting Material (1-methyl-1H-indole): This impurity forms via a competing reductive dehalogenation pathway, where the aryl halide is reduced to the corresponding arene. This can be promoted by certain phosphine ligands or impurities in the solvent or base.
-
Isomeric Byproducts: If the synthesis of the starting 4-halo-1-methyl-1H-indole was not regioselective, you might carry over other halo-isomers (e.g., 5-, 6-, or 7-halo) which will then form the corresponding ethynyl-isomers.
Caption: Key reaction pathways leading to product and common impurities.
Q2. My reaction is stalling or showing low conversion. What are the most critical parameters to investigate?
Low conversion is a frequent issue, often traced back to catalyst deactivation or suboptimal conditions.
-
Atmosphere Control: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed via sparging with inert gas or through freeze-pump-thaw cycles.[3]
-
Catalyst and Co-catalyst Integrity: Use high-purity palladium and copper sources. Palladium catalysts like Pd(PPh₃)₂Cl₂ are generally stable, but the CuI co-catalyst can degrade. Use freshly opened or properly stored CuI.[4]
-
Solvent and Base Quality: The reaction is highly sensitive to moisture. Use anhydrous solvents (e.g., DMF, THF, dioxane) and ensure your amine base (e.g., triethylamine, diisopropylamine) is dry.[3]
-
Reaction Temperature: While aryl iodides are highly reactive and can often be coupled at room temperature, less reactive aryl bromides typically require heating (e.g., 80-100 °C) to achieve a reasonable reaction rate.[2][3]
-
Ligand Choice: The phosphine ligands on the palladium catalyst are crucial. Electron-rich phosphines generally favor the rate-determining oxidative addition step.[4] If standard PPh₃ ligands are ineffective, consider more electron-rich or bulky ligands like P(t-Bu)₃ or X-Phos, although this requires re-optimization.[5]
Q3. How can I identify the specific impurities present in my crude product?
A multi-technique analytical approach is essential for unambiguous impurity identification.[6][7][8]
-
Chromatographic Screening (HPLC/UPLC): High-Performance Liquid Chromatography is the primary tool for separating the product from impurities and quantifying their relative amounts.[8][9] A good starting point is a reverse-phase C18 column with a gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer provides the molecular weight of each separated component. This is the fastest way to tentatively identify impurities based on their expected masses.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. After isolating an impurity (e.g., via preparative HPLC or careful column chromatography), NMR will confirm its identity. Even in a crude mixture, characteristic peaks can provide strong evidence.
| Compound | Key ¹H NMR Signal (CDCl₃) | Expected Mass [M+H]⁺ |
| 4-Ethynyl-1-methyl-1H-indole | ~3.1 ppm (s, 1H, -C≡C-H) | 156.08 |
| 4-Iodo-1-methyl-1H-indole | No alkyne proton signal | 257.97 |
| 1-methyl-1H-indole | Aromatic signals for unsubstituted indole | 132.08 |
| Glaser Product (Buta-1,3-diyne) | No indole signals | 51.02 (as neutral) |
Q4. What are the best practices for minimizing the formation of the alkyne homocoupling (Glaser) byproduct?
Minimizing this common impurity is crucial for improving yield and simplifying purification.
-
Rigorous Inert Atmosphere: This is the most critical factor. Oxygen is a key promoter of the Glaser coupling.[2] Ensure your reaction vessel, solvents, and reagents are free of air.
-
Copper-Free Sonogashira Conditions: Several protocols exist that avoid the use of a copper co-catalyst, thereby eliminating the primary pathway for homocoupling. These methods may require higher catalyst loading, different ligands (e.g., N-heterocyclic carbenes), or higher temperatures, but can be very effective.[2]
-
Control of Stoichiometry: While a slight excess of the alkyne is often used to drive the reaction to completion, a large excess can favor homocoupling. Using a very small excess (e.g., 1.05 equivalents) is a good practice.[4]
-
Slow Addition of Reagents: In some cases, slow addition of the terminal alkyne or the copper catalyst can help maintain a low concentration of the copper acetylide intermediate, disfavoring the bimolecular homocoupling reaction.
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general method for analyzing the purity of a crude or final sample of 4-ethynyl-1-methyl-1H-indole.
Objective: To separate the main product from starting materials and key byproducts.
Instrumentation & Columns:
-
System: UPLC or HPLC system with UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Detection Wavelength: 220 nm and 254 nm.
Mobile Phase & Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 10 |
| 15.0 | 10 |
Sample Preparation:
-
Dissolve a small amount of the sample (~1 mg) in 1 mL of acetonitrile or a 1:1 mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Expected Elution Order: Due to the non-polar nature of the compounds, the expected elution order on a C18 column would generally be: 1-methyl-1H-indole -> 4-ethynyl-1-methyl-1H-indole -> 4-iodo-1-methyl-1H-indole -> Glaser homocoupling product.
Protocol 2: Purification by Column Chromatography
Objective: To isolate pure 4-ethynyl-1-methyl-1H-indole from a crude reaction mixture.
Procedure:
-
Concentrate the Reaction Mixture: After an appropriate aqueous workup to remove the amine base and salts, concentrate the organic layer under reduced pressure to obtain the crude oil or solid.[10][11]
-
Prepare the Column: Use a silica gel slurry packed into a column of appropriate size. The mass of silica should be 50-100 times the mass of the crude material.
-
Load the Sample: Dissolve the crude material in a minimal amount of dichloromethane or the initial eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel and carefully adding it to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system, such as 98:2 Hexane:Ethyl Acetate. The polarity can be gradually increased (e.g., to 95:5 or 90:10 Hexane:EtOAc) to elute the desired product.[12]
-
Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system, visualizing with a UV lamp (254 nm).
-
Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the purified 4-ethynyl-1-methyl-1H-indole.
References
-
Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.). Semantic Scholar. Retrieved February 2, 2026, from [Link]
-
Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (n.d.). typeset.io. Retrieved February 2, 2026, from [Link]
-
Synthesis and characterization of new impurities in obeticholic acid. (2022). ResearchGate. Retrieved February 2, 2026, from [Link]
-
A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. (2022). World Journal of Pharmaceutical Research. Retrieved February 2, 2026, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]
-
Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. (2023). MDPI. Retrieved February 2, 2026, from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]
-
One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. (2010). Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]
-
1-methylindole. (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]
-
Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. (2006). Organic Letters. Retrieved February 2, 2026, from [Link]
-
Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved February 2, 2026, from [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2022). ACS Omega. Retrieved February 2, 2026, from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2024). Biotech Spain. Retrieved February 2, 2026, from [Link]
-
4-Iodoanisole. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2012). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. (2019). Research Journal of Pharmacy and Biological and Chemical Sciences. Retrieved February 2, 2026, from [Link]
-
How to purify 1-methylimidazole after the Debus–Radziszewski reaction. (2023). Quora. Retrieved February 2, 2026, from [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1983). Journal of Chromatography A. Retrieved February 2, 2026, from [Link]
-
HPLC analysis of samples of indole biotransformation by Arthrobacter... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved February 2, 2026, from [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2014). Molecules. Retrieved February 2, 2026, from [Link]
-
Sonogashira reaction. (2023). YouTube. Retrieved February 2, 2026, from [Link]
-
Recent Advances in Sonogashira Reactions. (2015). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. Retrieved February 2, 2026, from [Link]
-
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2015). MDPI. Retrieved February 2, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2019). Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]
-
Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 2, 2026, from [Link]
-
Sonogashira Coupling Reaction Practice Problems. (n.d.). StudySmarter US. Retrieved February 2, 2026, from [Link]
-
Colorimetric Determination of Indole using p-hydroxybenzaldehyde. (n.d.). International Journal of Engineering and Applied Sciences. Retrieved February 2, 2026, from [Link]
-
Supporting information. (n.d.). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. ijnrd.org [ijnrd.org]
- 10. rsc.org [rsc.org]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Ethynyl- vs. 5-Ethynyl-1-methyl-1H-imidazole for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, imidazole derivatives are prized for their versatile biological activities and coordination properties. The introduction of an ethynyl group onto the imidazole ring opens up a gateway to a plethora of chemical transformations, including cycloaddition reactions, cross-coupling methodologies, and nucleophilic additions. This guide provides an in-depth comparative analysis of the reactivity of two key regioisomers: 4-ethynyl-1-methyl-1H-imidazole and 5-ethynyl-1-methyl-1H-imidazole. Understanding the nuanced differences in their reactivity is paramount for researchers aiming to leverage these building blocks in the synthesis of novel compounds with tailored properties.
This guide will delve into the electronic and steric factors governing the reactivity of these isomers, supported by established principles of organic chemistry. We will explore their comparative performance in key reaction classes and provide detailed experimental protocols for their synthesis and for a representative comparative reactivity study.
Unveiling the Electronic and Steric Landscape
The differential reactivity of the 4- and 5-substituted imidazoles is fundamentally rooted in the electronic distribution within the aromatic ring and the steric environment around the reactive ethynyl group.
Electronic Effects: The imidazole ring is an electron-rich aromatic system. However, the electron density is not uniformly distributed. The C5 position is generally considered to be more electron-rich and, consequently, more susceptible to electrophilic attack than the C4 position. This is due to the resonance structures of the imidazole ring where a negative charge is more favorably localized on the C5 carbon. This inherent electronic bias suggests that the ethynyl group at the 5-position will have a higher electron density compared to its counterpart at the 4-position. This elevated electron density can, in turn, influence the facility of certain reactions.
Steric Hindrance: The steric accessibility of the ethynyl group is another critical determinant of reactivity. In 1-methyl-1H-imidazole, the methyl group at the N1 position can exert a degree of steric hindrance. For the 5-ethynyl isomer, the ethynyl group is positioned further away from the N1-methyl group, leading to a less sterically encumbered environment. Conversely, the 4-ethynyl group is in closer proximity to the N1-methyl group, which may impede the approach of bulky reagents.
The interplay of these electronic and steric factors dictates the reactivity profile of each isomer in different chemical transformations.
Comparative Reactivity in Key Transformations
While direct head-to-head kinetic studies for these specific isomers are not extensively documented in publicly available literature, we can predict their relative reactivity in key reaction types based on established chemical principles and data from analogous systems.
1,3-Dipolar Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for forging triazole linkages. In this reaction, the alkyne's electron density can influence the rate of reaction.
Prediction: Due to the higher electron density at the C5 position, 5-ethynyl-1-methyl-1H-imidazole is predicted to exhibit a higher reactivity in 1,3-dipolar cycloaddition reactions compared to the 4-ethynyl isomer. The more electron-rich alkyne in the 5-isomer can more readily engage with the azide partner in the catalytic cycle.
Sonogashira Cross-Coupling
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental method for constructing carbon-carbon bonds.
Prediction: The steric environment around the alkyne is a significant factor in Sonogashira couplings. The less sterically hindered ethynyl group of 5-ethynyl-1-methyl-1H-imidazole is expected to lead to faster reaction rates and potentially higher yields in Sonogashira cross-coupling reactions, particularly with bulky coupling partners, when compared to the 4-ethynyl isomer.
Nucleophilic Addition
The addition of nucleophiles to the carbon-carbon triple bond of the ethynyl group is another important reaction class. The susceptibility of the alkyne to nucleophilic attack is influenced by the electron density of the triple bond.
Prediction: A lower electron density on the alkyne would render it more electrophilic and thus more reactive towards nucleophiles. Consequently, 4-ethynyl-1-methyl-1H-imidazole, with its comparatively less electron-rich alkyne, is predicted to be more reactive in nucleophilic addition reactions than the 5-ethynyl isomer.
Data Summary
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| 1,3-Dipolar Cycloaddition | 5-ethynyl-1-methyl-1H-imidazole | Higher electron density of the alkyne. |
| Sonogashira Cross-Coupling | 5-ethynyl-1-methyl-1H-imidazole | Less steric hindrance around the alkyne. |
| Nucleophilic Addition | 4-ethynyl-1-methyl-1H-imidazole | Lower electron density of the alkyne (more electrophilic). |
Experimental Protocols
To facilitate further research and validation of these predictions, detailed experimental protocols for the synthesis of the precursor halogenated imidazoles and a general procedure for a comparative reactivity study are provided below.
Synthesis of Precursors
Synthesis of 4-Bromo-1-methyl-1H-imidazole:
This protocol is adapted from a known procedure for the bromination of N-methylimidazole.
Materials:
-
N-methylimidazole
-
Sodium acetate
-
Acetic acid
-
Bromine
Procedure:
-
To a solution of N-methylimidazole (1.0 eq) and sodium acetate (15.0 eq) in acetic acid at room temperature, add a solution of bromine (3.0 eq) in acetic acid dropwise.
-
Stir the resulting mixture for 2.5 hours at room temperature.
-
Remove the acetic acid in vacuo.
-
Suspend the residue in water and stir for 10 minutes.
-
Filter the resulting precipitate, wash with water, and dry under high vacuum to yield the product.
Synthesis of 5-Iodo-1-methyl-1H-imidazole:
A general procedure for the iodination of imidazoles can be adapted for this synthesis.
Materials:
-
1-Methylimidazole
-
Iodine
-
Potassium iodide
-
Sodium hydroxide
-
Dichloromethane
Procedure:
-
Dissolve 1-methylimidazole (1.0 eq) in a suitable solvent such as dichloromethane.
-
Prepare a solution of iodine (1.1 eq) and potassium iodide (1.1 eq) in water.
-
Add the iodine solution to the imidazole solution and cool the mixture in an ice bath.
-
Slowly add a solution of sodium hydroxide to the reaction mixture while stirring vigorously.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Separate the organic layer, wash with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the product.
Conversion to Ethynyl Imidazoles:
The bromo- or iodo-substituted imidazoles can be converted to their respective ethynyl derivatives via a Sonogashira coupling with a protected acetylene, such as (trimethylsilyl)acetylene, followed by deprotection.
Comparative Reactivity Study: 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for comparing the reaction rates of the two isomers in a copper-catalyzed azide-alkyne cycloaddition.
Materials:
-
4-ethynyl-1-methyl-1H-imidazole
-
5-ethynyl-1-methyl-1H-imidazole
-
Benzyl azide
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
tert-Butanol/Water (1:1)
-
Internal standard (e.g., dodecane)
Procedure:
-
Prepare two separate reaction vessels, one for each isomer.
-
To each vessel, add the respective ethynyl-1-methyl-1H-imidazole (1.0 eq), benzyl azide (1.0 eq), and the internal standard in a 1:1 mixture of tert-butanol and water.
-
Prepare a fresh solution of copper(II) sulfate pentahydrate and sodium ascorbate in water.
-
Initiate the reactions by adding the catalyst solution to each vessel simultaneously.
-
Monitor the progress of both reactions at regular time intervals by taking aliquots and analyzing them by GC-MS or HPLC.
-
Quantify the disappearance of the starting materials and the formation of the triazole products relative to the internal standard.
-
Plot the concentration of the product versus time for both reactions to determine the initial reaction rates and compare the reactivity of the two isomers.
Visualization of Concepts
To visually represent the key concepts discussed, the following diagrams are provided.
Caption: Electronic differences between 4- and 5-ethynyl-1-methyl-1H-imidazole.
Caption: Steric hindrance comparison for the two isomers.
Caption: A logical workflow for synthesis and comparative reactivity studies.
Conclusion and Future Outlook
The strategic selection between 4-ethynyl- and 5-ethynyl-1-methyl-1H-imidazole can significantly impact the efficiency and outcome of a synthetic campaign. Based on fundamental principles of electronic and steric effects, the 5-ethynyl isomer is predicted to be the more reactive partner in popular reactions such as 1,3-dipolar cycloadditions and Sonogashira cross-couplings, primarily due to its higher electron density and reduced steric hindrance. Conversely, the 4-ethynyl isomer is anticipated to show enhanced reactivity towards nucleophilic additions.
The experimental protocols provided herein offer a framework for researchers to validate these predictions and to further explore the rich chemistry of these valuable building blocks. As the demand for novel, functionalized heterocyclic compounds continues to grow in drug discovery and materials science, a thorough understanding of the reactivity of such regioisomeric intermediates will be indispensable for the rational design and efficient synthesis of next-generation molecules.
References
-
Organic Syntheses. Preparation of 1-Methylimidazole-N-oxide (NMI-O). [Link]
-
Wikipedia. 1-Methylimidazole. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
ResearchGate. Dipolar 1,3-cycloaddition of an azide and an alkyne. [Link]
-
YouTube. 1,3-dipolar cycloaddition reactions. [Link]
-
PubMed. Carcinogenic 4(5)-methylimidazole found in beverages, sauces, and caramel colors: chemical properties, analysis, and biological activities. [Link]
-
MDPI. Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. [Link]
-
PMC. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. [Link]
-
PMC. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. [Link]
-
ResearchGate. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. [Link]
-
ResearchGate. A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]
-
ResearchGate. ChemInform Abstract: Nucleophilic Addition to Substituted 1H-4,5-Dihydroimidazolium Salts. [Link]
-
PMC. Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. [Link]
-
ResearchGate. Formation of Carcinogenic 4(5)-Methylimidazole in Maillard Reaction Systems. [Link]
-
PubMed. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. [Link]
-
ResearchGate. Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Intramolecular cycloaddition–elimination reactions of 4-methyl-5-(substituted)-imino-Δ2-1,2,3,4-thiatriazolines. [Link]
-
PubMed. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. [Link]
-
Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]
-
Beilstein Journals. Supporting Information One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide) Experimental procedures and. [Link]
-
MDPI. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. [Link]
-
MDPI. Photocatalytic Antibacterial Mechanism and Biotoxicity Trade-Off of Metal-Doped M-ZIF-8 (M=Co, Cu): Progress and Challenges. [Link]
-
ResearchGate. Structure of imidazole 1 with its respective numbering and resonance hybrids. [Link]
-
PMC. Synthesis of imidazo[4,5-e][1][2]thiazino[2,3-c][1][3][4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][3][4]triazines. [Link]
-
RSC Publishing. One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. [Link]
-
MDPI. Diels–Alder Cycloaddition of N-Azobenzene Maleimides with Furan and Electrochemical Study of Redox Reactions. [Link]
-
PubMed. Carcinogenic 4(5)-methylimidazole found in beverages, sauces, and caramel colors: chemical properties, analysis, and biological activities. [Link]
-
PubMed. Formation of 4(5)-methylimidazole and Its Precursors, α-dicarbonyl Compounds, in Maillard Model Systems. [Link]
-
article_709224_5152877e3ba82... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
The Predicted Biological Activity Profile of 4-Ethynyl-1-methyl-1h-indole: A Comparative Guide Based on Structure-Activity Relationships of Indole Analogs
Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to form various non-covalent interactions allow it to bind to a wide array of biological targets.[1][2] This versatility is evidenced by the numerous indole-containing compounds that have been developed as therapeutic agents for a broad spectrum of diseases, including cancer, inflammation, and viral infections.[1][3] The biological activity of indole derivatives can be finely tuned by introducing different substituents at various positions on the indole ring. This guide provides a comparative analysis of the predicted biological activity of a specific, understudied analog, 4-Ethynyl-1-methyl-1h-indole, by drawing inferences from the established structure-activity relationships (SAR) of related indole compounds.
Due to the limited publicly available experimental data on 4-Ethynyl-1-methyl-1h-indole, this guide will leverage known trends in the biological activities of 4-substituted and 1-methylated indole analogs to construct a predictive profile. We will explore its potential in key therapeutic areas and provide detailed experimental protocols for researchers interested in verifying these predictions.
Comparative Analysis: Predicting the Bioactivity of 4-Ethynyl-1-methyl-1h-indole
The biological activity of an indole derivative is critically dependent on the nature and position of its substituents. The N-methylation at the 1-position and the introduction of a small, rigid ethynyl group at the 4-position of 4-Ethynyl-1-methyl-1h-indole are expected to confer a distinct pharmacological profile.
Anticipated Anticancer Activity
The indole scaffold is a common feature in many anticancer agents.[1][2][4] The substitution pattern plays a crucial role in determining the potency and mechanism of action.
-
Influence of N-Methylation: Methylation at the N-1 position of the indole ring has been shown to be compatible with or even enhance cytotoxic activity in certain contexts. For instance, some studies on isocombretastatin A-4 analogs revealed that N-1 methylation significantly boosted anticancer activity.[1] This is often attributed to increased lipophilicity, which can improve cell membrane permeability.
-
Impact of 4-Position Substitution: While data on 4-ethynyl indoles is scarce, the introduction of various groups at the 4-position has been explored. For example, 4-indolyl-2-arylaminopyrimidine derivatives have shown anti-inflammatory activity, which is a pathway often linked to cancer.[5] The small, electron-withdrawing nature of the ethynyl group could potentially influence interactions with target proteins. In other heterocyclic systems, ethynyl groups have been incorporated into potent enzyme inhibitors.
-
Predicted Cytotoxicity: Based on the general trends of substituted indoles, it is plausible that 4-Ethynyl-1-methyl-1h-indole could exhibit moderate to potent cytotoxic activity against various cancer cell lines. Its mechanism might involve the inhibition of key enzymes or disruption of protein-protein interactions crucial for cancer cell proliferation.
Table 1: Comparative Anticancer Activity of Selected Indole Analogs
| Compound/Analog Class | Substitution Pattern | Observed Anticancer Activity | Reference |
| Schweinfurthin Indoles | Varied, often with complex substitutions | Potent and differential activity across various cancer cell lines. | [4] |
| 4-Indolyl-2-arylaminopyrimidines | Substitution at the 4-position | Primarily anti-inflammatory, a related pathway. | [5] |
| Isocombretastatin A-4 Indole Analogs | N-1 methylation | Significantly enhanced anticancer activity. | [1] |
| 4-Ethynyl-1-methyl-1h-indole | 1-methyl, 4-ethynyl | Predicted to have cytotoxic potential. | Inference |
Potential Anti-inflammatory Effects
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Indole derivatives have been extensively investigated as anti-inflammatory agents.[5][6][7]
-
Role of the Indole Nucleus: The indole scaffold itself can interfere with inflammatory signaling pathways.
-
Structure-Activity Relationship in 4-Substituted Indoles: Studies on 4-indolyl-2-arylaminopyrimidine derivatives have demonstrated that modifications at the 4-position can significantly impact anti-inflammatory potency, primarily by inhibiting the production of pro-inflammatory cytokines like IL-6 and IL-8.[5][8]
-
Predicted Anti-inflammatory Profile: The presence of the ethynyl group at the 4-position of 4-Ethynyl-1-methyl-1h-indole suggests a potential to modulate inflammatory responses. It is hypothesized that this compound could inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX), or interfere with cytokine signaling.
Hypothesized Antiviral Activity
The indole core is present in several antiviral compounds, and its derivatives have shown activity against a range of viruses, including HIV and HCV.[3][9][10]
-
Ethynyl Groups in Antiviral Nucleoside Analogs: The ethynyl group is a key feature in some potent antiviral nucleoside analogs. For example, 4'-ethynyl nucleoside analogs are effective inhibitors of multidrug-resistant HIV variants.[11][12] The ethynyl moiety can act as a chain terminator or induce conformational changes in viral enzymes.[13]
-
Indole-Based Antiviral Agents: Various substituted indoles have demonstrated antiviral properties by targeting different stages of the viral life cycle.[14][15]
-
Predicted Antiviral Potential: Given the known antiviral properties of both indole derivatives and compounds containing ethynyl groups, 4-Ethynyl-1-methyl-1h-indole represents an interesting candidate for antiviral screening. It could potentially inhibit viral entry, replication, or assembly.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of 4-Ethynyl-1-methyl-1h-indole, the following experimental protocols are recommended.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[16][17][18]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Ethynyl-1-methyl-1h-indole and control compounds (e.g., doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[19][20]
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO upon stimulation with pro-inflammatory agents like LPS. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture: Plate RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of 4-Ethynyl-1-methyl-1h-indole or a known inhibitor (e.g., L-NAME) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatants. Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
Antiviral Assay (Plaque Reduction Assay)
This assay is a standard method to determine the titer of a virus and to assess the antiviral activity of a compound.[21]
Principle: A confluent monolayer of host cells is infected with a virus in the presence or absence of the test compound. The cells are then overlaid with a semi-solid medium that restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized areas of cell death or "plaques." The number of plaques is proportional to the amount of infectious virus.
Step-by-Step Methodology:
-
Cell Culture: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of various concentrations of 4-Ethynyl-1-methyl-1h-indole or a positive control antiviral drug.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Visualizing the Concepts
To better illustrate the experimental workflows and the central role of the indole scaffold, the following diagrams are provided.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: The versatile indole scaffold in drug discovery.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 4-Ethynyl-1-methyl-1h-indole is currently lacking, a comparative analysis based on the well-established structure-activity relationships of related indole analogs provides a strong rationale for its investigation as a potential therapeutic agent. The unique combination of an N-methyl group and a 4-ethynyl substituent suggests that this compound could possess interesting anticancer, anti-inflammatory, and antiviral properties.
The experimental protocols detailed in this guide offer a clear path for researchers to empirically test these hypotheses. Further studies, including in vivo efficacy and toxicity assessments, will be crucial to fully elucidate the therapeutic potential of 4-Ethynyl-1-methyl-1h-indole and to determine its viability as a lead compound for drug development.
References
-
Zhang, X., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 225, 113766. [Link]
-
Beutler, J. A., et al. (2014). Synthesis and structure activity relationships of schweinfurthin indoles. Bioorganic & Medicinal Chemistry, 22(9), 2673-2680. [Link]
-
Ohrui, H., et al. (2003). 4'-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro. Antimicrobial Agents and Chemotherapy, 47(1), 53-59. [Link]
-
El-Sawy, E. R., et al. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 13, 1340945. [Link]
-
Kirby, K. A., et al. (2013). Structural analysis of the predicted effect of the 4'-ethynyl group of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) on interactions with the binding pocket of adenosine deaminase. Antimicrobial Agents and Chemotherapy, 57(11), 5447-5454. [Link]
-
Haraguchi, K., et al. (2003). 4'-Ethynyl nucleoside analogs: potent inhibitors of multidrug-resistant human immunodeficiency virus variants in vitro. Antimicrobial Agents and Chemotherapy, 47(1), 53-59. [Link]
-
Serafino, A., et al. (2020). Structure-Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Molecules, 25(18), 4248. [Link]
-
Li, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 14(10), 2005-2016. [Link]
-
Cocklin, S., et al. (2014). Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4451-4464. [Link]
-
Kaczan, E., et al. (2013). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Anticancer Research, 33(6), 2447-2452. [Link]
-
Singh, R. K., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 236, 114321. [Link]
-
Wang, Y., et al. (2020). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. Methods in Enzymology, 639, 219-242. [Link]
-
Sarkar, S., et al. (2021). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 26(10), 2893. [Link]
-
Xia, M., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling, 60(4), 2049-2060. [Link]
-
Singh, R. K., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). European Journal of Medicinal Chemistry, 236, 114321. [Link]
-
Rani, P., Srivastava, V. K., & Kumar, A. (2004). Synthesis and antiinflammatory activity of heterocyclic indole derivatives. European Journal of Medicinal Chemistry, 39(5), 449-452. [Link]
-
Wang, Y., et al. (2020). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. Methods in Enzymology, 639, 219-242. [Link]
-
Abdel-Gawad, H., et al. (2021). Recent advances on heterocyclic compounds with antiviral properties. Chemistry of Heterocyclic Compounds, 57(4), 410-416. [Link]
-
Chichak, K. S., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 2186-2207. [Link]
-
Grimm, F. A., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(22), 16401. [Link]
-
Kumar, A., et al. (2023). Anti-Inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]
-
Wang, C., et al. (2026). Divergent Total Synthesis of Tacaman Alkaloids: A Skeleton Reorganization Strategy. Journal of the American Chemical Society. [Link]
-
Moreno, V. F., et al. (2021). Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. Bioorganic & Medicinal Chemistry, 42, 116241. [Link]
-
Ben-Yehudah, G., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133. [Link]
-
Glushkov, V. A., et al. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Molecules, 28(6), 2588. [Link]
-
Khan, I., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(11), 2783. [Link]
-
Al-Bari, M. A. A., et al. (2023). Study of different heterocycles showing significant anti-severe acute respiratory syndrome 2 activity in vitro and in vivo. Veterinary World, 16(11), 2279-2287. [Link]
-
Guller, U., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Pharmaceuticals, 17(2), 224. [Link]
-
Yilmaz, I., et al. (2023). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega, 8(30), 27123-27136. [Link]
-
Carroll, A. R., et al. (2023). Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing?. Natural Product Reports, 40(4), 626-673. [Link]
-
Zhang, X., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 225, 113766. [Link]
-
Sarkar, S., et al. (2021). Recent advances on heterocyclic compounds with antiviral properties. Chemistry of Heterocyclic Compounds, 57(4), 410-416. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 4. Synthesis and structure activity relationships of schweinfurthin indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiinflammatory activity of heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4'-Ethynyl nucleoside analogs: potent inhibitors of multidrug-resistant human immunodeficiency virus variants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Study of different heterocycles showing significant anti-severe acute respiratory syndrome 2 activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Beyond MTT: Optimizing In Vitro Cytotoxicity Assays for Novel Indole Compounds
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of essential therapeutics from vinca alkaloids to modern kinase inhibitors. However, the unique physicochemical properties of novel synthetic indoles—specifically their electron-rich nature and hydrophobicity—often render standard colorimetric assays (like MTT) unreliable.
This guide provides a technical roadmap for accurately assessing the cytotoxicity of novel indole derivatives. We move beyond the limitations of metabolic assays, advocating for Sulforhodamine B (SRB) as the primary screening standard, supported by ATP-based validation and mechanistic profiling.
Part 1: The Indole Challenge in Cytotoxicity Testing
Before selecting an assay, researchers must account for three specific artifacts common to indole derivatives that skew experimental data.
The "False Viability" Artifact (Reductive Interference)
Indoles are electron-rich systems. Many synthetic derivatives possess antioxidant properties capable of reducing tetrazolium salts (MTT, MTS, XTT) non-enzymatically.
-
The Error: The compound itself converts yellow MTT to purple formazan in the absence of live cells.[1]
-
The Result: A cytotoxic compound appears non-toxic (false negative) or even proliferative because the optical density (OD) increases despite cell death.
Hydrophobicity & Precipitation
Novel indoles often exhibit poor aqueous solubility.
-
The Error: Compound precipitation at high concentrations (
) scatters light, artificially inflating absorbance readings in plate readers. -
The Solution: Assays requiring washing steps (like SRB) are superior to "add-and-read" assays because they physically remove precipitated drug before measurement.
Autofluorescence
Many fused indole systems (e.g., carbazoles, beta-carbolines) are naturally fluorescent.
-
The Error: They can interfere with fluorescence-based viability dyes (e.g., Resazurin/Alamar Blue) if emission spectra overlap.
Part 2: Comparative Analysis of Assay Methodologies
The following table evaluates standard assays specifically for Indole Library Screening .
| Feature | MTT / MTS (Tetrazolium) | SRB (Sulforhodamine B)[2][3][4] | ATP Luminescence (e.g., CellTiter-Glo) | Real-Time Impedance (e.g., xCELLigence) |
| Readout | Metabolic Activity (Reductase) | Total Protein Content | ATP Quantitation | Cell Adherence/Impedance |
| Indole Suitability | Low | High (Gold Standard) | High | Medium-High |
| Interference Risk | High (Chemical reduction of dye) | Low (Dye binds basic amino acids) | Low (Luciferase reaction is specific) | None (Label-free) |
| Sensitivity | Medium | High | Very High | High |
| Cost | Low | Low | High | High (Requires special plates) |
| Workflow Benefit | "Add and Read" | Fixation freezes cell state | Fast, highly sensitive | Kinetic data (Time-dependent) |
| Best Use Case | Rough range-finding (with controls) | Large library screening (NCI-60 style) | Confirming hits; low cell numbers | Mechanism of Action (MOA) studies |
Part 3: Strategic Workflow & Decision Logic
To ensure data integrity, use the following decision matrix when screening novel indoles.
Figure 1: Decision logic for selecting the appropriate cytotoxicity assay based on compound physicochemical properties.
Part 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" SRB Assay (Indole-Optimized)
Based on the NCI-60 screening methodology.
Why this works for Indoles: The Trichloroacetic Acid (TCA) fixation step kills the cells and freezes proteins in place. Subsequent washing removes the drug, eliminating interference from precipitation or compound color.
Materials:
-
Adherent cancer cell lines (e.g., HeLa, MCF-7, A549).
-
Fixative: 10% (w/v) Trichloroacetic Acid (TCA) stored at 4°C.
-
Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Wash: 1% Acetic Acid.
-
Solubilizer: 10 mM Tris base (pH 10.5).
Step-by-Step Workflow:
-
Seeding: Seed cells in 96-well plates (5,000–10,000 cells/well) in 100 µL media. Incubate for 24h to allow attachment.
-
Treatment: Dissolve Indole compounds in DMSO. Prepare serial dilutions (e.g., 0.01 µM to 100 µM). Add 100 µL of 2x drug solution to wells.
-
Critical Control: Final DMSO concentration must be < 0.5% (v/v). Include a "Vehicle Control" (Cells + 0.5% DMSO).
-
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Fixation (The Stop Step):
-
Gently layer 50 µL of cold (4°C) 10% TCA directly onto the media supernatant. Do not aspirate media first—this prevents cell loss.
-
Incubate plates at 4°C for 1 hour.
-
-
Washing: Wash plates 4x with slow-running tap water to remove TCA, media, and precipitated indole compound . Air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution. Incubate 30 min at room temperature.
-
Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base. Shake for 10 min to solubilize the protein-bound dye.
-
Readout: Measure Absorbance at 510 nm .
Protocol B: ATP Luminescence (Metabolic Confirmation)
Why this works: Indoles rarely interfere with the Luciferase-Luciferin reaction. This assay is highly sensitive for detecting early-onset cytotoxicity.
-
Seeding & Treatment: Same as SRB.
-
Reagent Prep: Equilibrate CellTiter-Glo® (or equivalent) reagent to room temperature.
-
Lysis: Add volume of reagent equal to volume of media (e.g., 100 µL reagent to 100 µL media).
-
Mixing: Orbitally shake for 2 minutes to induce cell lysis.
-
Equilibration: Incubate 10 minutes at RT to stabilize the luminescent signal.
-
Readout: Measure Total Luminescence (Integration time: 0.5–1.0 sec).
Part 5: Mechanistic Validation (Tubulin Targeting)
Many novel indoles (e.g., arylthioindoles, combretastatin analogs) target the colchicine-binding site of tubulin.[5][6] If your cytotoxicity data shows potency (IC50 < 1 µM), the next logical step is validating this mechanism.
Key Indicator: G2/M Phase Cell Cycle Arrest.[7]
Figure 2: Common Mechanism of Action (MOA) for cytotoxic indole derivatives.
Recommended Validation Experiment:
-
Assay: Flow Cytometry with Propidium Iodide (PI) staining.
-
Expected Result: A significant increase in the percentage of cells in the G2/M phase compared to DMSO control, followed by an increase in the Sub-G1 (apoptotic) population at later time points (24h vs 48h).
References
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link
-
Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897-900.[4] Link
- Peng, F., et al. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay. Journal of Pharmaceutical Research International. (Demonstrates reduction interference similar to electron-rich indoles).
-
Zhang, Y., et al. (2018). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update. European Journal of Medicinal Chemistry. Link
-
Mirzaei, S., et al. (2021). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[5] Molecules, 26(16), 5032. Link
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Ethynyl-1-methyl-1H-indole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, in-depth technical framework for the safe disposal of 4-Ethynyl-1-methyl-1H-indole, a heterocyclic compound with potential reactivity owing to its terminal alkyne functionality.
Core Principles of Disposal: Hazard Assessment and Waste Segregation
The fundamental principle governing the disposal of any laboratory chemical is a thorough understanding of its potential hazards. Based on the known properties of similar indole derivatives and terminal alkynes, 4-Ethynyl-1-methyl-1H-indole should be treated as a hazardous substance. Indole alkaloids, a broad class of compounds to which this molecule belongs, can exhibit biological activity and may be irritants.[1][2][3] The terminal ethynyl group imparts significant reactivity, making the compound susceptible to oxidative cleavage and potentially hazardous reactions with certain metals and strong oxidizing agents.
Therefore, the cardinal rule for the disposal of 4-Ethynyl-1-methyl-1H-indole is do not dispose of it down the drain or in the regular trash . It must be collected and managed as hazardous chemical waste.
Quantitative Data and Hazard Profile (Inferred)
The following table summarizes the inferred hazard profile for 4-Ethynyl-1-methyl-1H-indole, based on data from structurally related compounds such as 5-Ethynyl-1-methyl-1H-imidazole.
| Hazard Category | Inferred Classification and Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed (H302). Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. |
| Skin Corrosion/Irritation | Causes skin irritation (H315). Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | Causes serious eye damage (H318). Wear eye and face protection. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335). Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Reactivity | Terminal alkyne is a reactive functional group. Avoid contact with strong oxidizing agents, strong bases, and certain metals (e.g., copper, silver, mercury) which can form explosive acetylides. |
Disposal Workflow Diagram
The following diagram, generated using Graphviz, illustrates the decision-making process and procedural flow for the proper disposal of 4-Ethynyl-1-methyl-1H-indole.
Caption: A flowchart outlining the key steps for the safe disposal of 4-Ethynyl-1-methyl-1H-indole.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe handling and disposal of 4-Ethynyl-1-methyl-1H-indole waste.
1. Personal Protective Equipment (PPE):
-
Rationale: To prevent skin and eye contact, which can cause irritation or damage.
-
Procedure: Always wear appropriate PPE, including:
-
Chemical safety goggles.
-
A flame-retardant lab coat.
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable, but consult your institution's chemical safety guidelines).
-
2. Waste Collection and Segregation:
-
Rationale: To prevent accidental reactions and ensure proper waste stream management. The reactivity of the terminal alkyne necessitates careful segregation.
-
Procedure:
-
Designate a specific, compatible waste container for 4-Ethynyl-1-methyl-1H-indole waste. A glass bottle with a screw cap is recommended.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Ethynyl-1-methyl-1H-indole".
-
Crucially, do not mix this waste with other chemical waste streams, especially strong oxidizing agents, strong acids, or strong bases.
-
3. Handling and Transfer:
-
Rationale: To minimize the risk of spills and exposure during the transfer of waste.
-
Procedure:
-
Conduct all transfers of 4-Ethynyl-1-methyl-1H-indole waste in a well-ventilated fume hood.
-
Use a funnel to transfer liquid waste into the designated container to prevent spills.
-
For solid waste, carefully transfer it to the container using a spatula.
-
Do not overfill the waste container; leave at least 10% headspace to allow for vapor expansion.
-
4. Storage of Waste:
-
Rationale: To ensure the safe temporary storage of hazardous waste in compliance with laboratory safety regulations.
-
Procedure:
-
Securely cap the waste container.
-
Store the container in a designated satellite accumulation area (SAA) that is away from heat, sparks, and open flames.
-
The SAA should be a secondary containment bin to capture any potential leaks.
-
5. Final Disposal:
-
Rationale: To ensure the legal and environmentally sound disposal of the hazardous waste.
-
Procedure:
-
Once the waste container is full, or if the waste has been stored for the maximum allowable time according to your institution's policy, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Decontamination Procedures
1. Glassware and Equipment Decontamination:
-
Rationale: To safely clean and reuse laboratory equipment that has been in contact with 4-Ethynyl-1-methyl-1H-indole.
-
Procedure:
-
Rinse the contaminated glassware or equipment three times with a suitable organic solvent in which 4-Ethynyl-1-methyl-1H-indole is soluble (e.g., ethanol or acetone).
-
Collect all rinsate as hazardous waste in your designated 4-Ethynyl-1-methyl-1H-indole waste container.
-
After the solvent rinses, wash the glassware with soap and water.
-
2. Spill Decontamination:
-
Rationale: To safely and effectively clean up any accidental spills of 4-Ethynyl-1-methyl-1H-indole.
-
Procedure:
-
Evacuate the immediate area of the spill.
-
Ensure you are wearing appropriate PPE.
-
For a small spill, absorb the material with a non-reactive absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Carefully collect the absorbent material and the spilled chemical into a labeled hazardous waste container.
-
Decontaminate the spill area by wiping it down with a cloth soaked in a suitable solvent (e.g., ethanol or acetone), collecting the cloth as hazardous waste.
-
For large spills, contact your institution's EHS department immediately.
-
Causal Explanations for Procedural Choices
-
Why segregate from oxidizing agents? Terminal alkynes can react exothermically and potentially explosively with strong oxidizing agents.
-
Why avoid certain metals? Terminal alkynes can form unstable and shock-sensitive acetylide salts with heavy metals like copper, silver, and mercury. While the risk is lower with an N-methylated indole, it is a prudent precaution.
-
Why collect rinsate as hazardous waste? The initial rinses of contaminated glassware will contain dissolved 4-Ethynyl-1-methyl-1H-indole and must be treated as hazardous waste to prevent environmental contamination.
Conclusion
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. While the absence of a specific SDS for 4-Ethynyl-1-methyl-1H-indole necessitates a cautious and inferred approach, the principles outlined in this guide provide a robust framework for its proper disposal. By adhering to these procedures, researchers can mitigate the risks associated with this reactive compound and ensure the protection of themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
-
Environmental Protection Agency. Hazardous Waste. [Link]
-
Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Molecules. 2020 Aug; 25(16): 3731. [Link]
-
Protocol for quenching reactive chemicals. EPFL. [Link]
-
1-methylindole. Organic Syntheses. [Link]
-
EPA Hazardous Waste Codes. [Link]
-
Thermal Decomposition of Trimethylindium and Indium Trisguanidinate Precursors for InN Growth: An Ab-Initio and Kinetic Modelling Study. ResearchGate. [Link]
-
Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. YouTube. [Link]
-
Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. ResearchGate. [Link]
-
EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]
-
A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine. National Institutes of Health. [Link]
-
The thermal decomposition of 1-methyl-1,2,3-benzotriazin-4-(1H)-one: matrix isolation of the reactive intermediates. RSC Publishing. [Link]
-
Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
How does your lab dispose of harmful reagents used in cultures? Reddit. [Link]
-
Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). ResearchGate. [Link]
-
R&D SOP081: Destruction of Waste IMP (Investigational Medicinal Product). Royal Papworth Hospital. [Link]
-
Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride: Expanding Access to SF5-Containing Aliphatic Molecules. ACS Publications. [Link]
-
Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. [Link]
-
Material Safety Data Sheet - Indole, 99+%. Cole-Parmer. [Link]
-
A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3: an attempt to rationalise contradictory experimental results. Sustainable Energy & Fuels (RSC Publishing). [Link]
-
Marine Indole Alkaloids—Isolation, Structure and Bioactivities. National Institutes of Health. [Link]
-
Practice Problem: Reaction of a Terminal Alkyne. YouTube. [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research. [Link]
-
Isolation of new indole alkaloid triglucoside from the aqueous extract of Uncaria rhynchophylla. PubMed. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
